Pirbuterol
Description
Historical Context of Beta-Adrenergic Agonist Development
The history of beta-adrenergic agonists in treating respiratory ailments dates back over a century. Early in the 20th century, sympathomimetic agents, known for thousands of years in Chinese medicine, were introduced to Western medicine for respiratory tract disorders. ersnet.org Adrenaline (epinephrine) was among the first to be used, initially administered orally with limited effect due to metabolism, but later found to be effective when given subcutaneously or by inhalation, although associated with systemic side effects. wikipedia.orgnih.gov
A significant step forward occurred in the 1940s with the discovery of isoproterenol (B85558) (isoprenaline), a synthetic catecholamine derivative. wikipedia.orgmdpi.comwikipedia.org Isoproterenol was a beta-adrenergic selective agonist that lacked alpha-adrenergic activity, representing a major advance towards selective bronchodilation compared to epinephrine (B1671497). mdpi.comnih.gov Its use became widespread for asthma treatment, particularly with the advent of pressurized metered-dose inhalers in the mid-1950s. wikipedia.orgatsjournals.org
Further understanding of adrenergic receptors in 1948 by Ahlquist led to their classification into alpha and beta types, based on varying physiological responses in different organs. mdpi.comnih.govrevespcardiol.org This was followed by the subdivision of beta-adrenergic receptors into beta-1 and beta-2 subtypes by Lands and colleagues in 1967. ersnet.orgmdpi.comnih.govnih.gov This crucial discovery paved the way for the development of more selective beta-2 adrenergic agonists, aiming to target bronchial smooth muscle with reduced cardiovascular effects mediated by beta-1 receptors. mdpi.comnih.gov
Evolution of Bronchodilator Therapies
The evolution of bronchodilator therapies has been marked by a continuous effort to improve efficacy, duration of action, and receptor selectivity while minimizing side effects. Following the introduction of less selective agents like epinephrine and isoproterenol, the discovery of beta-receptor subtypes spurred the development of selective beta-2 agonists.
The 1960s and 1970s saw the introduction of several relatively selective beta-2 adrenergic agonists for inhalation, including salbutamol (B1663637) (albuterol) and terbutaline (B1683087). ersnet.orgwikipedia.orgnih.govatsjournals.org These agents offered a rapid onset of action and a bronchodilation effect lasting typically 4 to 6 hours, becoming the preferred bronchodilators for acute symptom relief. atsjournals.org Salbutamol, in particular, became a widely used short-acting beta-2 agonist (SABA). ersnet.org
Despite the success of SABAs, their short duration of action was a limitation for the long-term control of persistent symptoms, especially nocturnal asthma. ersnet.org This led to the development of long-acting beta-2 agonists (LABAs) in the 1980s, such as salmeterol (B1361061) and formoterol (B127741), which provided bronchodilation for up to 12 hours, improving convenience for patients with more persistent symptoms. ersnet.orgwikipedia.org More recently, ultra-LABAs with a 24-hour duration of action have been developed. oatext.com
The understanding of asthma management has also evolved, with guidelines emphasizing the importance of anti-inflammatory agents, such as inhaled corticosteroids, alongside bronchodilators for disease control. rxlist.com Combination therapies, particularly involving LABAs and inhaled corticosteroids, have become a cornerstone of asthma management. ersnet.org Dual bronchodilator therapies combining LABAs and long-acting muscarinic antagonists (LAMAs) have also emerged as important options for managing chronic obstructive pulmonary disease (COPD). oatext.comdovepress.com
Significance of Pirbuterol within Beta-2 Adrenergic Receptor Agonist Research
This compound holds significance within beta-2 adrenergic receptor agonist research as a selective beta-2 adrenergic agonist developed during the era focused on creating compounds with improved selectivity for bronchial smooth muscle. nih.govtandfonline.com Structurally, this compound differs from albuterol by the substitution of a pyridine (B92270) ring for the benzene (B151609) ring. taylorandfrancis.com
In vitro and in vivo studies have demonstrated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared to isoproterenol. rxlist.comdrugbank.comnih.gov While beta-2 receptors are predominant in bronchial smooth muscle, research indicates the presence of beta-2 receptors in the human heart, though their precise function remains under investigation. rxlist.comdrugbank.comnih.gov
The mechanism of action of this compound, like other beta-adrenergic agonists, is attributed to the stimulation of intracellular adenyl cyclase through beta-adrenergic receptors. drugbank.comnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comnih.gov Increased levels of cAMP are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells, such as mast cells. drugbank.comnih.gov
Research findings have investigated the bronchodilator efficacy of this compound. For instance, a study comparing this compound delivered by a breath-actuated aerosol inhaler with a placebo in patients with asthma demonstrated significantly greater bronchodilation with this compound. nih.govtandfonline.com The study showed a mean percent increase in FEV1 of 41.2% for this compound compared to 25.4% for placebo. nih.govtandfonline.com The duration of improvement of greater than 15% over baseline FEV1 was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group. nih.govtandfonline.com These findings indicated that this compound provided clinically significant bronchodilation with a duration of effect consistent with other short-acting beta-2 agonists available at the time. nih.govtandfonline.com
Another aspect of research involved assessing the cardiovascular effects of this compound. Studies comparing this compound to other beta-adrenergic agonists like metaproterenol (B1677457) have been conducted. rxlist.com While beta-adrenergic agonists can produce cardiovascular effects, studies with this compound at recommended doses have indicated that such effects are uncommon. rxlist.com Clinical trials have assessed parameters such as pulse rate and blood pressure, and some studies have reported no significant difference in cardiovascular parameters between this compound and placebo. nih.govtandfonline.com However, it is recognized that, like other inhaled beta-adrenergic agonists, this compound can potentially lead to cardiovascular effects in some individuals. rxlist.com
The development and study of this compound contributed to the broader understanding of beta-2 adrenergic receptor pharmacology and the clinical application of selective beta-2 agonists in managing reversible obstructive airways disease. Its profile as a selective, short-acting beta-2 agonist provided another therapeutic option in the evolving landscape of bronchodilator therapies.
Below is a table summarizing some key research findings related to this compound's bronchodilator efficacy from a representative study:
| Parameter | This compound (400 µg) | Placebo | Statistical Significance (p-value) |
|---|---|---|---|
| Mean Peak % Increase in FEV1 | 41.2% | 25.4% | 0.0038 |
| Mean Duration of >15% FEV1 Improvement | 4.5 hours | 1.8 hours | 0.0022 |
This data highlights the significant bronchodilator effect observed with this compound compared to placebo in the studied population.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBNKDJNJQRDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38029-10-6 (di-hydrochloride), 65652-44-0 (acetate) | |
| Record name | Pirbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0046937 | |
| Record name | Pirbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pirbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.22e+00 g/L | |
| Record name | Pirbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
38677-81-5, 38029-10-6 | |
| Record name | (±)-Pirbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirbuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01291 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[[(tert-butyl)amino]methyl]-3-hydroxypyridine-2,6-dimethanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OG645J8RVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pirbuterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015407 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Pharmacology and Molecular Interactions of Pirbuterol
Beta-Adrenergic Receptor Binding Affinity and Selectivity
Beta-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.orgnih.gov Pirbuterol exerts its effects by binding to these receptors. nih.govdrugbank.com
Preferential Beta-2 Adrenergic Receptor Agonism
In vitro and in vivo studies have demonstrated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared to isoproterenol (B85558). nih.govdrugbank.comhmdb.ca Beta-2 adrenergic receptors are the predominant adrenergic receptors found in bronchial smooth muscle, and their activation leads to relaxation. nih.govdrugbank.comatsjournals.org This selectivity for beta-2 receptors in the airways is key to this compound's utility as a bronchodilator. nih.govdrugbank.com
Quantitative Ligand-Receptor Binding Studies
Quantitative ligand-receptor binding studies are employed to determine the affinity of a ligand for its receptor. These studies often involve saturation and competition experiments using labeled ligands to determine parameters such as the equilibrium dissociation constant (Kd) and the inhibition constant (Ki). biorxiv.orgacs.orgncs-conference.org The Ki value provides an indirect measure of the affinity between a receptor and an unlabeled ligand in a competitive binding assay. ncs-conference.org While specific quantitative binding data (like Ki or Kd values) for this compound were not extensively detailed in the search results, the literature indicates that such studies are fundamental in characterizing the interaction between beta-adrenergic agonists and their receptors. biorxiv.orgresearchgate.net The preferential effect of this compound on beta-2 receptors is established through such pharmacological evaluations. nih.govdrugbank.comhmdb.ca
Beta-1 Adrenergic Receptor Activity and Physiological Implications
Although this compound shows preferential activity at beta-2 receptors, data indicate the presence of a population of beta-2 receptors in the human heart. nih.govdrugbank.comhmdb.ca The concentration of these receptors in the heart is estimated to be between 10-50%. nih.govdrugbank.comhmdb.ca While the precise function of these cardiac beta-2 receptors has not been definitively established, beta-adrenergic agonists, including those with beta-2 activity, can have effects on the cardiovascular system. wikipedia.orgnih.govdrugbank.com Beta-1 adrenergic receptors are also present in the heart and primarily mediate increases in heart rate and contractility upon activation. wikipedia.orgclevelandclinic.org Some beta-2 agonists may exhibit lesser activity at beta-1 receptors. nih.gov The combination of beta-2 and lesser beta-1 activity has been noted in the context of this compound, and this has been explored in certain physiological conditions. nih.gov
Intracellular Signaling Cascades Induced by this compound
The binding of this compound to beta-adrenergic receptors initiates a series of intracellular events that ultimately lead to the observed physiological effects. nih.govdrugbank.com
Adenylyl Cyclase Activation and Cyclic AMP Production
A primary mechanism by which beta-adrenergic agonists, including this compound, exert their effects is through the stimulation of intracellular adenylyl cyclase. nih.govdrugbank.comhmdb.canih.gov Beta-adrenergic receptors, particularly the beta-2 subtype, are coupled to stimulatory G proteins (Gs). nih.govatsjournals.orgmdpi.com Upon agonist binding, the activated Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). nih.govdrugbank.comhmdb.canih.gov This leads to increased intracellular levels of cAMP. nih.govdrugbank.comhmdb.canih.gov
Influence on Mediator Release from Hypersensitivity Cells
Beta-adrenergic agonists, including this compound, are known to inhibit the release of mediators from immediate hypersensitivity cells, such as mast cells. drugbank.comnih.gov This inhibitory effect is mediated through the increase in intracellular c-AMP levels resulting from the activation of beta-2 adrenergic receptors. drugbank.comnih.gov The stabilization of mast cells by beta-agonists has recognized value in the prevention of asthma. researchgate.net Both short- and long-acting beta-agonists are effective against mast cells, although the extent of inhibitory activity can vary between agonists. researchgate.net Studies on other beta-agonists like salbutamol (B1663637) have shown inhibition of FcεRI-mediated degranulation and the release of mediators like histamine, PGD2, and LTs from human mast cells. researchgate.net While tolerance to the mast-cell-stabilizing effects of beta-agonists can develop, potentially more readily than tolerance to smooth muscle relaxation, the ability to bronchodilate might mask the consequences of unchecked mediator release. researchgate.net
Receptor Dynamics and Functional Selectivity
G protein-coupled receptors (GPCRs), including beta-adrenergic receptors, are highly flexible proteins that exist in multiple conformational states. acs.orgplos.org Ligand binding alters the relative populations of these states. acs.org Agonists shift the equilibrium towards active-like receptor conformations, promoting the binding and activation of G proteins, thereby initiating signaling through various pathways. acs.org The concept of functional selectivity, or biased signaling, recognizes that ligands for a single receptor can engage distinct downstream pathways with differing relative efficacies by stabilizing different receptor conformational ensembles. researchgate.net
Agonist-Induced Receptor Conformation Changes
Agonist binding to GPCRs leads to conformational changes in the transmembrane region that are crucial for activating cytosolic signaling pathways. acs.org Biophysical studies suggest that agonists shift the receptor conformational landscape in favor of a unique active conformation compared to the unliganded state. frontiersin.orgbiorxiv.org However, the precise nature of these conformational differences and how they translate to varying signaling responses is still being elucidated. frontiersin.orgbiorxiv.org Studies on beta-1 adrenergic receptors suggest that agonist binding can induce rotamer conformational changes in specific serine residues (Ser212 and Ser215 in β1AR) that influence interactions between transmembrane helices. nih.gov Full agonists appear to achieve these changes and stabilize the ligand binding pocket more effectively than partial agonists. nih.gov Computational studies using agonists as probes for the beta-2 adrenergic receptor (β2AR) suggest that different ligands can bind preferentially to distinct predicted conformers of the receptor. plos.org It is also proposed that beta-2 agonists may exert their effects not necessarily by inducing a conformational change, but by binding to and stabilizing receptors in their activated state, thus amplifying the basal receptor activity. atsjournals.org
Beta-Arrestin Recruitment and Receptor Desensitization Research
Beta-arrestins are adaptor proteins that are recruited to GPCRs following agonist-stimulated phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govcapes.gov.breuropeanreview.org This recruitment plays a significant role in receptor desensitization and internalization. nih.govcapes.gov.breuropeanreview.orgpnas.org Beta-arrestins can uncouple GPCRs from their cognate G alpha subunits, reducing the receptor's responsiveness to further agonist stimulation. nih.gov They also facilitate receptor internalization by linking them to clathrin-coated pits. nih.gov This process is thought to "arrest" the initial G-protein-triggered signal. nih.gov Research on β2AR has shown that GRK phosphorylation creates a binding site for beta-arrestin, which further alters the receptor conformation, impeding Gs protein coupling and preventing signaling via c-AMP. mdpi.com Beta-arrestin recruitment to β2AR is essential for agonist-promoted internalization of the receptor. pnas.org Studies have explored the potential of biased ligands that selectively activate Gs pathways while avoiding beta-arrestin-mediated effects as a strategy to improve the functional consequences of β2AR activation and attenuate functional desensitization. pnas.org
Role of Intracellular Water Molecules in Ligand-Receptor Stabilization
Molecular dynamics simulations have highlighted the significant role of internal water molecules in the stabilization of the interaction network between agonists and beta-adrenergic receptors. plos.org These water molecules can contribute to the stabilization of novel interactions between the ligand and the receptor, both at the interface of transmembrane helices with the ligand's functional groups. plos.org For instance, in simulations of isoprenaline binding to beta-1 and beta-2 adrenergic receptors, internal water molecules were found to contribute to the stabilization of the interaction network between the agonist and the receptor. plos.org The interaction network between the ethanolamine (B43304) moiety of agonists and the anchor site formed by specific aspartate and asparagine residues can be substantially different compared to antagonists due to the presence of water molecules that enter the cavity and stabilize new interactions. plos.org Simulations of β2AR have also revealed that in the absence of a ligand, a water molecule can migrate and interact with specific serine residues in transmembrane helix 5. Furthermore, some ligand-receptor interactions, such as the interaction between a ligand and an asparagine residue (Asn312) in β2AR, can be mediated by a water molecule. acs.org The presence of water molecules in hydrophobic pockets within the receptor binding cavity can also contribute to ligand stabilization. nih.gov
Synthetic Methodologies and Structure Activity Relationships Sar of Pirbuterol
Chemical Synthesis Pathways and Derivatization Studies
The synthesis of pirbuterol involves chemical routes designed to construct its core pyridin-3-ol structure and attach the characteristic amino-hydroxyethyl side chain and hydroxymethyl group.
Approaches to this compound Synthesis
Various methods have been developed for the synthesis of this compound. One approach involves the hydroxymethylation of a precursor compound, specifically 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, by heating it with aqueous formaldehyde (B43269) in the presence of a weak base, such as triethylamine. google.com This process allows for a single-step synthesis from a potentially commercially available precursor. google.com this compound is often isolated as a salt, such as the hydrochloride. google.com
Another described method involves a sequence starting from 2-phenyl-4H-1,3-dioxino[5,4-b]pyridine-6-carbaldehyde. This intermediate is reacted with methyltriphenylphosphonium (B96628) bromide to introduce a vinyl group, followed by epoxidation with m-chloroperbenzoic acid to form an epoxide intermediate. drugfuture.com This epoxide is then reacted with tert-butylamine, and subsequent deprotection and treatment with HCl yield this compound hydrochloride. drugfuture.com
Earlier processes for synthesizing this compound and its analogs often involved epoxide intermediates. google.com However, some of these methods faced challenges, such as the generation of noxious sulfide (B99878) by-products during the epoxidation step and the relatively low reactivity of the epoxide intermediate with tert-butylamine, requiring excess reagent and longer reaction times. google.com Improvements and alternative approaches have been explored, including the isolation of a this compound precursor as a maleate (B1232345) salt and the use of hydrogenolysis instead of hydrolysis in the final stage. google.comgoogle.com
Enantioselective Synthesis Research
This compound possesses a chiral center at the hydroxylated carbon in the side chain. While this compound is commonly used as a racemic mixture, research into enantioselective synthesis of beta-2 agonists is an important area due to the potential for different pharmacological properties between enantiomers. researchgate.net The (R)-enantiomers of beta-2 agonists generally show higher bronchodilatory activity. researchgate.net
Although specific detailed reports on the enantioselective synthesis of this compound were not extensively found in the provided context, the field of asymmetric synthesis, particularly for arylethanolamines which include beta-2 agonists, is well-established. Approaches often involve the use of chiral catalysts or starting materials from chiral pools. acs.orgchiralpedia.com For example, enantioselective synthesis of other beta-2 agonists like salbutamol (B1663637) has been achieved through methods such as asymmetric catalytic hydrogenation of ketone precursors in the presence of chiral ligands. acs.orggoogle.com These general principles in asymmetric synthesis are relevant to the potential development of enantioselective routes for this compound.
Structural Modifications and Pharmacological Activity Correlation
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound like this compound affect its interaction with biological targets, specifically beta-adrenoceptors. Beta-receptor ligands, including agonists like this compound, often belong to the aryl- or heteroaryl-ethanolamine series. oup.com
Impact of Pyridine (B92270) Ring Substitution on Beta-Adrenoceptor Activity
This compound is distinguished from other beta-agonists like albuterol and terbutaline (B1683087) by its pyridine ring. nih.govslideplayer.com Albuterol and terbutaline contain a benzene (B151609) ring with hydroxyl substitutions. slideplayer.comguidetopharmacology.orgwikipedia.org The substitution of the benzene ring with a pyridine ring in this compound influences its interaction with beta-adrenoceptors. This compound demonstrates a preferential effect on beta-2 adrenergic receptors compared to isoproterenol (B85558). nih.govdrugbank.com This selectivity is a key aspect of its therapeutic use as a bronchodilator, targeting the beta-2 receptors predominant in bronchial smooth muscle. nih.govdrugbank.com
While the provided context does not offer detailed data tables specifically on the impact of various substitutions on the pyridine ring of this compound itself on beta-adrenoceptor activity, SAR studies on pyridine ring substitutions in other compound classes have shown effects on receptor selectivity and activity. nih.gov In the context of beta-agonists, the nature and position of substituents on the aromatic or heteroaromatic ring are known to influence potency and selectivity. oup.com The presence of the hydroxymethyl group at the 2-position and the hydroxyl group at the 3-position of the pyridine ring, in addition to the ethanolamine (B43304) side chain at the 6-position, are key structural features of this compound that contribute to its beta-2 agonist activity. nih.govmetabolomicsworkbench.org
Side Chain Modifications and Receptor Stimulation
The ethanolamine side chain, specifically the presence of a secondary amine, is essential for the receptor stimulation activity of beta-adrenergic agonists in the phenylethanolamine series. oup.com In this compound, this side chain is a 2-(tert-butylamino)-1-hydroxyethyl group. nih.govmetabolomicsworkbench.org The bulky tert-butyl group on the nitrogen atom of the amino group is a common feature in selective beta-2 agonists like salbutamol and terbutaline, contributing to their selectivity for beta-2 receptors over beta-1 receptors. oup.comnih.gov
Modifications to the side chain can significantly impact receptor interaction. For instance, substitution at the alpha carbon of the phenylethanolamine side chain can decrease or suppress beta-adrenergic activity. oup.com The hydroxyl group on the beta carbon (C1 in the side chain) is also critical for binding to the receptor's active site, interacting with specific amino acid residues. atsjournals.orgresearchgate.net The stereochemistry at this chiral center is particularly important, with the (R)-enantiomer typically exhibiting higher activity. researchgate.net
Influence of Aromatic Moiety on Intrinsic Sympathomimetic Activity
For beta-adrenoceptor antagonists, ISA can be modulated by variations in the aromatic nucleus, particularly by electron-withdrawing groups on meta- and para-positions. oup.com In the case of beta-agonists like this compound, the pyridine ring, with its nitrogen atom and hydroxyl and hydroxymethyl substituents, serves as the "aromatic equivalent" that interacts with the receptor binding site. oup.com The specific arrangement of these groups on the pyridine ring of this compound contributes to its agonist efficacy and selectivity for beta-2 receptors. nih.govdrugbank.com Compared to isoproterenol, which has a catechol (dihydroxyphenyl) ring, the pyridine ring in this compound, along with the tert-butyl group on the amine, contributes to its improved beta-2 selectivity and longer duration of action because it is not a substrate for the enzyme Catechol-O-methyltransferase (COMT). slideplayer.com
Computational Chemistry and Molecular Modeling for SAR Elucidation
Computational chemistry and molecular modeling techniques are powerful tools employed to investigate the interaction between this compound and the β₂ adrenoreceptor at a molecular level unifap.brboulderbiocomputing.com. These methods can help explain observed SARs and guide the design of new compounds with potentially improved properties oncodesign-services.comboulderbiocomputing.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) analysis are commonly used in this context mdpi.comunifap.bracs.orguneb.br.
Molecular docking studies aim to predict the preferred orientation (binding pose) and affinity of this compound within the binding site of the β₂ adrenoreceptor mdpi.comunifap.bruneb.br. By analyzing the interactions between different parts of the this compound molecule (e.g., hydroxyl groups, amine, pyridine ring) and specific amino acid residues in the receptor, researchers can gain insights into the key structural features responsible for binding and activation unifap.br. For instance, the hydroxyl groups and the amine functionality are typically involved in hydrogen bonding interactions with the receptor, which are critical for high-affinity binding and efficacy.
Molecular dynamics simulations extend the static picture provided by docking by simulating the dynamic behavior of the this compound-receptor complex over time mdpi.comuneb.brmdpi.com. These simulations can reveal the stability of the binding pose, conformational changes in both the ligand and the receptor upon binding, and the strength and duration of specific interactions mdpi.com. This dynamic perspective is invaluable for understanding the nuances of ligand-receptor recognition and activation.
Quantitative Structure-Activity Relationship (QSAR) analysis seeks to establish mathematical models that correlate structural descriptors of a series of compounds (including this compound and its analogs) with their biological activity mdpi.comoncodesign-services.comunifap.bracs.org. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for this compound and related compounds with known β₂ adrenergic activity, QSAR models can identify which molecular properties are most influential in determining activity unifap.bracs.org. These models can then be used to predict the activity of new, untested compounds and to guide the synthesis of analogs with desired properties oncodesign-services.comacs.org. Quantum chemical calculations can provide realistic molecular parameters for QSAR studies, offering a more accurate description of electronic effects unifap.br.
While specific detailed research findings and data tables exclusively focused on computational studies of this compound's SAR were not extensively detailed in the search results, the general application of these techniques to β₂ adrenergic agonists and SAR studies is well-established researchgate.netaucegypt.edu. Studies on similar bronchodilators like salmeterol (B1361061) and formoterol (B127741) have utilized computational methods to understand their interactions with the β₂ receptor and the basis for their long duration of action researchgate.net. These studies often involve predicting binding poses, analyzing interaction energies, and correlating structural variations with observed pharmacological differences.
For example, computational studies on related β₂ agonists have explored the role of lipophilicity and the length of linker regions in determining receptor residence time and duration of action researchgate.net. Molecular modeling can visualize how different substituents on the core structure of agonists like this compound might affect their fit into the receptor binding pocket and their interactions with surrounding amino acids unifap.br.
Although specific data tables from computational studies on this compound's SAR were not found, a hypothetical representation of the type of data generated in such studies is shown below, illustrating how calculated molecular descriptors or interaction energies might correlate with biological activity.
Hypothetical Data from Computational SAR Study of this compound Analogs
| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Docking Score (kcal/mol) | pIC₅₀ (Predicted) |
| This compound | -0.1 uni.lu | 5 | -7.5 | 7.2 |
| Analog A | 0.5 | 4 | -7.0 | 6.8 |
| Analog B | -0.8 | 6 | -7.9 | 7.5 |
| Analog C | 0.2 | 5 | -7.3 | 7.0 |
Computational studies, therefore, provide a valuable in silico approach to complement experimental SAR studies, allowing for the prediction of activity, the identification of key structural determinants of binding and efficacy, and the rational design of novel this compound analogs oncodesign-services.comunifap.brboulderbiocomputing.com.
Pharmacokinetic and Pharmacodynamic Profiling of Pirbuterol
Absorption and Systemic Exposure Studies
Pirbuterol is typically administered via inhalation, which allows for direct delivery to the target site in the lungs nih.govcore.ac.uk. This route of administration is preferred to maximize local therapeutic effects while minimizing systemic exposure and potential side effects nih.govcore.ac.uk.
Systemic Blood Levels Following Inhalation and Assay Sensitivity
Following the inhalation of this compound, systemic blood levels are generally low. Studies have shown that after inhaling doses up to 0.8 mg (twice the maximum recommended dose), systemic blood levels of this compound are below the limit of assay sensitivity, which ranges from 2 to 5 ng/mL wikipedia.orgnyallergy.comrxlist.comdrugs.com. This indicates that minimal systemic absorption occurs following administration by inhalation unboundmedicine.comunboundmedicine.com.
Metabolism and Biotransformation Pathways
The metabolism of this compound involves biotransformation pathways that render the compound more water-soluble for excretion slideshare.net.
Role of Catechol-O-Methyltransferase (COMT) in this compound Metabolism
Unlike some other catecholamine-derived beta-adrenergic agonists, this compound is not metabolized by the enzyme catechol-O-methyltransferase (COMT) wikipedia.orgnyallergy.comrxlist.comdrugs.comuobaghdad.edu.iq. This is attributed to this compound not possessing a catechol moiety in its structure uobaghdad.edu.iq. This resistance to COMT metabolism contributes to its pharmacokinetic profile.
Sulfate (B86663) Conjugate Formation
A significant metabolic pathway for this compound in humans is the formation of sulfate conjugates nih.gov. This Phase II metabolic reaction involves the conjugation of this compound with sulfate, increasing its polarity and facilitating its elimination from the body slideshare.netneu.edu.tr.
Excretion and Elimination Kinetics
This compound and its metabolites are primarily eliminated from the body through excretion, with the kidneys playing a major role slideshare.net.
Urinary Recovery of this compound and its Conjugates
Following administration by aerosol, a substantial portion of the this compound dose is recovered in the urine. A mean of 51% of the administered dose is recovered in urine as a combination of unchanged this compound and its sulfate conjugate wikipedia.orgnyallergy.comrxlist.comdrugs.com. The percentage of the dose recovered in urine as this compound and its sulfate conjugate does not change significantly across the dose range of 0.4 to 0.8 mg and is comparable to the recovery observed after oral administration nyallergy.comrxlist.comdrugs.com. The plasma half-life measured after oral administration is approximately 2 hours nyallergy.comrxlist.comdrugs.com.
Table 1: Summary of this compound Pharmacokinetic Parameters following Inhalation
| Parameter | Finding | Source(s) |
| Systemic Blood Levels (up to 0.8 mg dose) | Below limit of assay sensitivity (2-5 ng/mL) | wikipedia.orgnyallergy.comrxlist.comdrugs.com |
| Metabolism by COMT | Not metabolized | wikipedia.orgnyallergy.comrxlist.comdrugs.comuobaghdad.edu.iq |
| Major Metabolic Pathway | Sulfate conjugate formation | ncats.ionih.gov |
| Urinary Recovery (this compound + Sulfate Conjugate) | Mean 51% of dose | wikipedia.orgnyallergy.comrxlist.comdrugs.com |
| Plasma Half-life (after oral administration) | Approximately 2 hours | nyallergy.comrxlist.comdrugs.com |
Plasma Half-Life Characteristics Following Administration
Following oral administration, this compound has a plasma half-life of approximately two hours. rxlist.comwikidoc.orgnyallergy.comwikipedia.orgmedscape.comdoctorlib.org Systemic blood levels of this compound remain below the limit of assay sensitivity (2-5 ng/ml) after inhalation of doses up to 800 mcg, which is twice the maximum recommended dose. rxlist.comwikidoc.orgnyallergy.comdoctorlib.orgmedicaldialogues.inncats.ioncats.io Approximately 51% of the administered dose is recovered in urine as this compound and its sulfate conjugate following aerosol administration. rxlist.comwikidoc.orgnyallergy.commedicaldialogues.inncats.ioncats.io this compound is not metabolized by catechol-O-methyltransferase. rxlist.comwikidoc.orgnyallergy.commedicaldialogues.inncats.ioncats.io The percentage of the administered dose recovered as this compound and its sulfate conjugate does not change significantly within the dose range of 400 mcg to 800 mcg and is comparable to that observed after oral administration. rxlist.comnyallergy.commedicaldialogues.in
Pharmacodynamic Markers of Response
The pharmacologic effects of beta-adrenergic agonist drugs, including this compound, are partly attributed to the stimulation of intracellular adenylyl cyclase through beta-adrenergic receptors. rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP). rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com
Correlation of Systemic Exposure with Bronchodilator Effect
While systemic blood levels of this compound are generally low following inhalation, its bronchodilator activity is clinically evident. rxlist.comwikidoc.orgmedicaldialogues.inncats.io The bronchodilator effect is primarily mediated through the stimulation of beta-2 adrenergic receptors in the bronchial smooth muscle. rxlist.comwikidoc.orgmedicaldialogues.innih.govdrugbank.commhmedical.comdrugbank.com Although this compound has a preferential effect on beta-2 receptors, a population of beta-2 receptors also exists in the human heart. rxlist.comnyallergy.commedicaldialogues.innih.govdrugbank.comdrugbank.comdrugs.com
Cellular Cyclic AMP Levels as Pharmacodynamic Indicators
Increased intracellular c-AMP levels are associated with the relaxation of bronchial smooth muscle and the inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells. rxlist.comwikidoc.orgmedicaldialogues.inncats.ioncats.ionih.govdrugbank.commhmedical.comdrugbank.com This mechanism contributes to the bronchodilatory effects of this compound.
Lung Function Parameters as Measures of Therapeutic Effect
Bronchodilator activity of this compound is clinically demonstrated by improvements in various pulmonary function parameters. rxlist.comwikidoc.orgnyallergy.com These parameters include Forced Expiratory Volume in one second (FEV1), Maximum Midexpiratory Flow (MMF), Peak Expiratory Flow Rate (PEFR), airway resistance (RAW), and conductance (GA/Vtg). rxlist.comwikidoc.orgnyallergy.com
In controlled double-blind single-dose clinical trials, improvement in pulmonary function, as measured by FEV1, typically occurred within 5 minutes in most patients. rxlist.comwikidoc.orgnyallergy.com Maximum improvement in pulmonary function, based on FEV1 and MMF measurements, generally occurred 30-60 minutes after one or two inhalations of this compound (200-400 mcg). rxlist.comwikidoc.orgnyallergy.com The duration of action of this compound is maintained for 5 hours in a significant number of patients, defined as a 15% or greater increase in FEV1. rxlist.comwikidoc.orgnyallergy.comdrugs.com
In 12-week repetitive-dose studies, a clinically significant improvement, defined as a 15% or greater increase in FEV1 on at least half of the days, was observed in a substantial percentage of patients receiving this compound. rxlist.comwikidoc.orgnyallergy.comdrugs.com The onset and duration of effect in these studies were equivalent to those seen in single-dose studies. rxlist.comwikidoc.orgnyallergy.comdrugs.com Continued effectiveness was observed over the 12-week period in the majority of responding patients; however, chronic dosing was associated with the development of tachyphylaxis (tolerance) to the bronchodilator effect in some patients. rxlist.comwikidoc.orgnyallergy.com
Spirometry is a key pulmonary function test used to measure how well a person inhales and exhales air, providing parameters such as FEV1 and Forced Vital Capacity (FVC). droracle.aiufl.edu A lower FEV1 can indicate obstructive lung disease. droracle.ai The FEV1/FVC ratio is used to help diagnose obstructive and restrictive lung diseases. droracle.aiufl.edudroracle.ai A significant increase in FEV1 after bronchodilator administration suggests reversible airway obstruction, characteristic of asthma. droracle.ai
Data from clinical trials illustrate the effect of this compound on FEV1:
| Study Type | Dosage (mcg) | Time to Onset of Improvement (FEV1) | Time to Peak Improvement (FEV1/MMF) | Duration of Action (≥15% FEV1 increase) |
| Controlled Single-Dose Trials | 200-400 | Within 5 minutes | 30-60 minutes | 5 hours |
In a study comparing oral this compound and metaproterenol (B1677457), oral this compound 15 mg showed a comparable onset of action (30 min) and magnitude of peak bronchodilator effect (29 ± 5 mean % increase in FEV1) to metaproterenol 20 mg, but the bronchodilation was longer lasting (seven hours) compared to metaproterenol (three hours). nih.gov this compound 15 mg also resulted in a greater magnitude and duration of bronchodilation than this compound 10 mg. nih.gov
Preclinical Investigations of Pirbuterol
In Vitro Pharmacological Assessments
In vitro studies provide valuable insights into the direct effects of pirbuterol on isolated cells and tissues, allowing for a detailed examination of its pharmacological properties without the complexities of systemic circulation and metabolism.
Cell-Based Assays for Receptor Activation and Selectivity
Cell-based assays have been instrumental in demonstrating that this compound acts as a beta-2 adrenergic receptor agonist. In vitro studies have shown that this compound has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol (B85558). nih.govrxlist.com While beta-2 adrenergic receptors are recognized as the predominant receptors in bronchial smooth muscle, research indicates the presence of a population of beta-2 receptors in the human heart, existing in a concentration between 10-50%. nih.govrxlist.com The precise function of these cardiac beta-2 receptors has not been definitively established. nih.govrxlist.com The pharmacologic effects of beta adrenergic agonists, including this compound, are at least partially attributed to the stimulation of intracellular adenylyl cyclase through beta adrenergic receptors. rxlist.comwikidoc.org This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP). rxlist.comwikidoc.org Increased c-AMP levels are associated with the relaxation of bronchial smooth muscle and the inhibition of mediator release from cells involved in immediate hypersensitivity, particularly mast cells. rxlist.comwikidoc.org
Smooth Muscle Relaxation Studies in Isolated Tissues
Studies using isolated tissues, such as guinea-pig tracheal muscle and human bronchus, have demonstrated the ability of this compound to induce smooth muscle relaxation. This compound, similar to salbutamol (B1663637) and salmeterol (B1361061), relaxed isolated preparations of guinea-pig trachea and human bronchus in a concentration-dependent manner. nih.gov These actions were mediated through beta-2 adrenoceptors. nih.gov Comparisons of the relative potencies of this compound, salbutamol, and isoproterenol as relaxants of isolated guinea-pig tracheal muscle and as positive chronotropic agents in isolated guinea-pig atria indicated that the relative selectivity of this compound for pulmonary versus cardiac tissue is approximately 9 times greater than that of salbutamol and about 1500 times greater than that of isoproterenol. nih.gov
Mediator Release Inhibition Assays from Inflammatory Cells
In addition to its effects on smooth muscle, preclinical studies have investigated this compound's influence on the release of mediators from inflammatory cells. Increased c-AMP levels, resulting from beta-adrenergic agonist stimulation, are associated with the inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. rxlist.comwikidoc.org Beta-adrenergic agonists can prevent the release of mediators from various inflammatory cells in vitro. d-nb.info
In Vivo Animal Model Studies
In vivo studies utilizing animal models are crucial for evaluating the effects of this compound within a living system, providing insights into its efficacy in complex physiological and pathophysiological conditions, as well as its potential systemic impact.
Animal Models of Bronchospasm and Respiratory Disease
Animal models have been employed to assess this compound's effectiveness in conditions mimicking human respiratory diseases characterized by bronchospasm. In conscious guinea pigs, this compound demonstrated the ability to antagonize both histamine- and acetylcholine-induced bronchoconstriction and "microshock" anaphylaxis. nih.gov Combinations of this compound and theophylline (B1681296) showed additive effects against histamine-induced bronchoconstriction in these models. nih.gov Naturally occurring diseases in animals, such as heaves (recurrent airway obstruction, RAO) in horses, which shares features with human asthma including inflammation, bronchoconstriction, and mucus accumulation, have also been used to study bronchodilators like this compound. researchgate.net Studies in horses with severe airway obstruction demonstrated that within 5 minutes of administration, this compound caused bronchodilation, indicated by major decreases in pulmonary function parameters. researchgate.net
Reproductive Toxicology Research in Animal Models
Reproduction studies in rats administered this compound hydrochloride at oral doses of 1, 3, and 10 mg/kg revealed no evidence of impaired fertility. rxlist.comdrugs.com These doses are approximately 3, 10, and 35 times the maximum recommended daily inhalation dose for adults on a mg/m² basis. rxlist.comdrugs.com
This compound was not found to be teratogenic in rats at oral doses of 30, 100, and 300 mg/kg. drugs.com These doses are approximately 100, 340, and 1000 times the maximum recommended daily inhalation dose for adults on a mg/m² basis. drugs.com Similarly, this compound was not teratogenic in rabbits administered oral doses of 30 and 100 mg/kg, approximately 200 and 680 times the maximum recommended inhalation dose for adults on a mg/m² basis. drugs.com However, an oral dose of 300 mg/kg in rabbits, approximately 2000 times the maximum recommended daily inhalation dose in adults on a mg/m² basis, resulted in abortions and fetal death. drugs.com
Animal reproduction studies in rats at oral doses up to 300 mg/kg and in rabbits at oral doses up to 100 mg/kg showed no adverse effect on reproductive behavior, fertility, litter size, peri- and postnatal viability, or fetal development. nyallergy.com Abortions and fetal mortality were observed in rabbits at the highest dose level of 300 mg/kg. nyallergy.com
| Species | Route of Administration | Oral Dose (mg/kg) | Outcome |
| Rat | Oral | 1, 3, 10 | No impaired fertility |
| Rat | Oral | 30, 100, 300 | Not teratogenic |
| Rabbit | Oral | 30, 100 | Not teratogenic |
| Rabbit | Oral | 300 | Abortions and fetal death |
| Rat | Oral | Up to 300 | No adverse effect on reproductive parameters |
| Rabbit | Oral | Up to 100 | No adverse effect on reproductive parameters |
| Rabbit | Oral | 300 | Abortions and fetal mortality |
Mutagenicity and Genotoxicity Assessments
This compound dihydrochloride (B599025) demonstrated no evidence of mutagenicity in various in vitro assays. rxlist.comdrugs.com These included host-mediated microbial (Ames) assays for point mutations. rxlist.comdrugs.com In vivo tests for somatic or germ cell effects following acute and subchronic treatment in mice (cytogenicity assays) also showed no evidence of mutagenicity. rxlist.comdrugs.com Studies with this compound revealed no evidence of mutagenesis. nyallergy.com Assays for mutagenicity and cytogenicity were negative. doctorlib.org
Drug-Induced Cardiac Arrhythmias with Concomitant Medications in Animal Models
Studies in laboratory animals, including minipigs, rodents, and dogs, have demonstrated the occurrence of cardiac arrhythmias and sudden death when beta-agonists and methylxanthines were administered concurrently. rxlist.comdrugs.comnyallergy.com Histologic evidence of myocardial necrosis was observed in these studies. rxlist.comdrugs.comnyallergy.com The clinical significance of these findings in humans is unknown. rxlist.comdrugs.comnyallergy.com
Novel Delivery Systems for Preclinical Evaluation
Characterization of Aerosol Delivery Devices in Animal Models
Animal models are not typically used for the characterization of the efficiency and reproducibility of inhalation delivery devices such as dry-powder inhalers (DPIs) and pressurized metered-dose inhalers (pMDIs) because they are breath-actuated and not compatible with animal exposure. nih.gov Modifications are needed for nebulizers to be used with animal models. nih.gov However, specialized equipment is used to expose animals to an aerosol in a restrained environment to overcome this issue. nih.gov While clinical nebulizers can be used in a preclinical setting with minor modifications, DPIs and pMDIs cannot be directly employed for exposing animal models at the preclinical screening level. nih.gov
Despite these challenges, a novel, hand-held, metered-dose inhaler device was developed and evaluated for delivering this compound acetate (B1210297) to horses affected with 'heaves'. researchgate.net Horses tolerated this device, often without additional restraint. researchgate.net
Pulmonary Particle Deposition and Drug Absorption Studies in Preclinical Models
Pulmonary delivery in preclinical models is crucial for evaluating the fate of inhaled material and providing information for inhalation product development. jst.go.jp Animal models are used in preclinical research to study the deposition and transport of aerosolized particles in the airways. frontiersin.org However, animal models and humans differ in respiratory physiology and anatomy, including the absence of respiratory bronchioles in commonly used preclinical models, which results in different region-specific lung deposition data compared to humans. jst.go.jp The clearance mechanism of inhaled insoluble particles also varies due to these differences. jst.go.jp Upper airway structural differences between species, such as the complex nasal turbinate anatomy of rodents compared to the simpler human structure, can alter the fraction of the dose deposited in the lung. jst.go.jp
The delivered dose in animal studies is calculated as the amount of orally inhaled drug per unit of body weight presented to the animal. nih.gov However, the deposited dose is only a fraction of the delivered dose due to factors like velocity and aerodynamic size distribution affecting deposition patterns and the animal species used. nih.gov Particle deposition in the bronchial tree changes depending on the aerodynamic size distribution. nih.gov Larger particles tend to deposit in the oropharynx or just beyond the trachea bifurcation by impaction or interception, while smaller particles deposit in the smaller airways by sedimentation, and those below 3 µm move to the alveoli by diffusion or Brownian motion. nih.gov
Lung dosimetry simulates particle deposition in the human or animal lung, identifying the amount of particles accumulating in different sections of the respiratory system, accounting for clearance. researchgate.net This has been used to extrapolate animal deposited doses to humans. researchgate.net
Following inhalation, systemic blood levels of this compound are typically below the limit of assay sensitivity (2-5 ng/ml) following doses up to 800 mcg (twice the maximum recommended dose), as expected by extrapolation from oral data. rxlist.comdrugs.com A mean of 51% of the dose is recovered in urine as this compound plus its sulfate (B86663) conjugate following administration by aerosol. rxlist.com this compound is not metabolized by catechol-O-methyltransferase. rxlist.com
Clinical Efficacy and Therapeutic Research of Pirbuterol
Bronchodilator Efficacy in Reversible Bronchospasm
The bronchodilator efficacy of pirbuterol in reversible bronchospasm has been demonstrated through improvements in various pulmonary function parameters. rxlist.comnyallergy.com
Pulmonary Function Test Outcomes (FEV1, MMF, PEFR, Airway Resistance, Conductance)
Clinical trials have shown that this compound improves pulmonary function parameters such as Forced Expiratory Volume in one second (FEV1), Maximum Midexpiratory Flow (MMF), Peak Expiratory Flow Rate (PEFR), airway resistance (RAW), and conductance (GA/Vtg). rxlist.comnyallergy.com FEV1 is a key measure representing the volume of air exhaled in the first second of a forced expiration, while PEFR is the maximal flow achieved during this maneuver. nih.govnih.gov Airway resistance is inversely related to airway diameter, and airway conductance (Gaw) is the reciprocal of resistance, increasing linearly with lung volume. nih.gov Specific conductance (sGaw) is obtained by dividing conductance by thoracic gas volume, making it independent of lung volume. nih.gov
Improvements of up to 25% in FEV1 compared to baseline or placebo have been noted in asthmatic patients treated with this compound for several months. nih.govtaylorandfrancis.com
Here is a summary of typical improvements observed in pulmonary function tests:
| Pulmonary Function Parameter | Observed Improvement | Source |
| FEV1 | Improvement noted, up to 25% in long-term studies. | nih.govtaylorandfrancis.com |
| MMF | Improvement observed. | rxlist.comnyallergy.com |
| PEFR | Improvement observed. | rxlist.comnyallergy.com |
| Airway Resistance (RAW) | Improvement observed (decrease in resistance). | rxlist.comnyallergy.com |
| Conductance (GA/Vtg) | Improvement observed (increase in conductance). | rxlist.comnyallergy.com |
Onset and Duration of Bronchodilator Action
In controlled double-blind single-dose clinical trials, the onset of improvement in pulmonary function with this compound typically occurred within 5 minutes in most patients, as determined by FEV1 measurements. rxlist.comnyallergy.comdrugs.com Maximum improvement in pulmonary function, based on FEV1 and MMF measurements, generally occurred 30-60 minutes following inhalation. rxlist.comnyallergy.comdrugs.com The bronchodilator effect of this compound is maintained for up to 5 hours in a substantial number of patients, based on a 15% or greater increase in FEV1. rxlist.comnyallergy.comdrugs.com
In one study comparing oral this compound with metaproterenol (B1677457), this compound 15 mg and metaproterenol 20 mg had a comparable onset of action (30 minutes) and magnitude of peak bronchodilator effect (29% mean increase in FEV1). nih.gov However, the bronchodilation following this compound was longer lasting (seven hours) than that following metaproterenol (three hours). nih.gov
Long-term Efficacy in Chronic Asthma Management
Controlled repetitive-dose studies of 12 weeks' duration have investigated the long-term efficacy of this compound in chronic asthma management. In one such study, 74% of 156 patients on this compound showed a clinically significant improvement, defined as a 15% or greater increase in FEV1 on at least half of the days, compared to 62% of 141 patients on metaproterenol. rxlist.comnyallergy.comdrugs.com Continued effectiveness was demonstrated over the 12-week period in the majority (94%) of responding patients. rxlist.comnyallergy.comdrugs.com However, chronic dosing was associated with the development of tachyphylaxis (tolerance) to the bronchodilator effect in some patients in both treatment groups. rxlist.comnyallergy.comdrugs.com
An open study involving 25 male outpatients with chronic obstructive pulmonary disease who received this compound aerosol for up to 14 months also indicated that bronchodilator efficacy was maintained throughout the study period. nih.gov
Efficacy in Acute Bronchospasm Exacerbations
This compound is indicated for the reversal of bronchospasm in patients with reversible bronchospasm, including asthma, suggesting its utility in acute exacerbations. drugbank.comwikipedia.org Short-acting beta-2 agonists like this compound are the routine pharmacological treatment for acute asthma exacerbations. scielo.org They are intended to resolve bronchospasm and relieve acute symptoms. ersnet.org
A double-blind, clinical efficacy study comparing this compound delivered by a breath-actuated aerosol with placebo in patients with asthma demonstrated that this compound produced significantly more bronchodilation than placebo with respect to its peak effect, duration of effect, and percentage change from baseline. nih.gov The mean percent increase in FEV1 was 41.2% for this compound compared to 25.4% for placebo (p = 0.0038). nih.gov The duration of improvement of > 15% over baseline was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group (p = 0.0022). nih.gov
Clinical Trials Design and Methodologies
Clinical trials evaluating the efficacy and safety of this compound have employed various designs, including controlled double-blind studies. rxlist.comnyallergy.comdrugs.comnih.gov Randomised, double-blind, controlled trials are considered the gold standard for evaluating pharmacological agents as they minimize potential bias. nih.gov
Single-Dose Clinical Trials
Single-dose clinical trials are a common design used to assess the acute effects of a drug. quanticate.com In the context of this compound, controlled double-blind single-dose trials have been instrumental in determining the onset and magnitude of its bronchodilator effect. rxlist.comnyallergy.comdrugs.com These studies typically involve administering a single dose of the study drug or a placebo to participants and monitoring pulmonary function parameters over a specified period. nih.gov
For instance, controlled double-blind single-dose clinical trials have shown that the onset of improvement in pulmonary function with this compound occurs within 5 minutes. rxlist.comnyallergy.comdrugs.com Maximum improvement is generally observed 30-60 minutes post-inhalation. rxlist.comnyallergy.comdrugs.com The duration of action, based on a 15% or greater increase in FEV1, has been maintained for 5 hours in a substantial number of patients in these single-dose studies. rxlist.comnyallergy.comdrugs.com
A placebo-controlled, double-blind, single-dose study involving 24 patients per treatment group also utilized continuous Holter monitoring for 5 hours after drug administration. nyallergy.comdrugs.com
Repetitive-Dose Clinical Trials (e.g., 12-week duration studies)
Repetitive-dose clinical trials have investigated the sustained bronchodilator efficacy of this compound. In controlled studies lasting 12 weeks, a significant proportion of patients treated with this compound showed clinically significant improvement in forced expiratory volume in 1 second (FEV1). rxlist.comnyallergy.com For instance, in 12-week studies, 74% of 156 patients on this compound demonstrated a clinically significant improvement based on a 15% or greater increase in FEV1 on at least half of the study days. rxlist.comnyallergy.com This was comparable to the 62% of 141 patients on metaproterenol who showed similar improvement. rxlist.comnyallergy.com The onset and duration of effect in these repetitive-dose studies were found to be equivalent to those observed in single-dose studies. rxlist.comnyallergy.com Continued effectiveness was observed over the 12-week period in the majority (94%) of responding patients. rxlist.comnyallergy.com
Studies Utilizing Breath-Actuated Aerosol Inhalers
Studies have evaluated the efficacy of this compound delivered via breath-actuated aerosol (BAA) inhalers. A breath-actuated inhaler, such as the Maxair Autohaler, is designed to deliver medication automatically upon inspiration, addressing potential patient difficulties with coordinating actuation and inhalation common with traditional metered-dose inhalers. nih.govtandfonline.comnih.govnih.govtandfonline.com
In a double-blind, placebo-controlled study, this compound delivered by a BAA device produced significantly greater bronchodilation compared to placebo. nih.govtandfonline.com This was evident in the peak effect, duration of effect, and percentage change from baseline in FEV1. nih.govtandfonline.com The mean percent increase in FEV1 was 41.2% for this compound compared to 25.4% for placebo. nih.govtandfonline.com The duration of improvement of greater than 15% over baseline was 4.5 hours for the this compound group compared to 1.8 hours for the placebo group. nih.govtandfonline.com The bronchodilator effectiveness of this compound administered through a BAA device appeared comparable to effects demonstrated in studies using other beta-2 specific aerosol bronchodilators. tandfonline.com
Studies comparing the Maxair Autohaler with conventional inhalers have shown no significant difference in the clinical effects, including peak changes in FEV1, time to peak FEV1, onset, duration, or area under the FEV1 curve. rxlist.comdrugs.com Patient and staff perceptions of the Autohaler actuator have indicated that the device is generally considered easy to use, potentially leading to improved patient compliance. nih.govtandfonline.com
Mechanisms and Clinical Manifestations of Tachyphylaxis and Tolerance
Development of Tolerance to Bronchodilator Effect
Chronic dosing with this compound has been associated with the development of tachyphylaxis (tolerance) to its bronchodilator effect in some patients. rxlist.comnyallergy.com This phenomenon, where the drug's effect wanes with continued use, is observed with this compound, similar to other beta-adrenergic agonists. nih.govjacc.org Despite the development of tolerance, relaxation of airway smooth muscle can still occur. thoracickey.com
Investigation in Congestive Heart Failure (Historical Research Context)
Historically, this compound was investigated for its potential therapeutic use in congestive heart failure (CHF). nih.govcapes.gov.brnih.govbmj.comahajournals.orgahajournals.orgbmj.combmj.com This research explored its hemodynamic effects and impact on cardiac function. capes.gov.brnih.govbmj.comahajournals.orgahajournals.orgbmj.combmj.com this compound possesses both vasodilator and inotropic properties. capes.gov.brbmj.com
Hemodynamic Effects and Improvements in Cardiac Function
Studies in patients with severe chronic CHF demonstrated that oral administration of this compound significantly improved hemodynamic performance. capes.gov.brnih.govahajournals.orgahajournals.orgbmj.com Acute administration led to rapid onset of action and significant effects. capes.gov.br Mean peak changes observed in single-dose studies included a 45% increase in cardiac index (CI) and stroke index (SI), a 28% decrease in left ventricular filling pressure (LVFP), and a 27% decrease in systemic vascular resistance (SVR). capes.gov.br These improvements were achieved without significant changes in heart rate or blood pressure. capes.gov.brahajournals.orgahajournals.org
Incremental-dose studies showed that increasing doses of this compound resulted in increased plasma concentrations and a corresponding increase in CI. capes.gov.br A dose of 20 mg was suggested to be potentially optimal in these studies. capes.gov.br
Long-term treatment with oral this compound in CHF patients also showed maintained improvement in hemodynamic parameters in the group as a whole, although individual variation was noted. nih.govbmj.com After 3 weeks of therapy, a significant percentage of patients reported symptomatic improvement. nih.gov Hemodynamic reassessment after three months of continuous treatment in a group of patients showed maintained improvement. bmj.com
This compound's beneficial hemodynamic effects in CHF patients with severe left ventricular dysfunction were considered potentially useful for long-term management of low-output CHF. ahajournals.org The hemodynamic changes observed were consistent with vasodilation as a dominant mechanism, alongside a direct inotropic effect. bmj.com this compound was found to improve cardiac function without increasing myocardial oxygen demand, suggesting potential safety in patients with coronary artery disease and CHF. ahajournals.org
Interactive Data Tables:
Table 1: Hemodynamic Effects of Acute Oral this compound in Severe CHF
| Hemodynamic Parameter | Control Value (Mean ± SEM) | Peak Change (%) | p-value |
| Cardiac Index (L/min/m²) | 2.0 ± 0.1 | +45 | < 0.05 to 0.01 |
| Stroke Index (ml/beat/m²) | 21 | +45 | < 0.05 to 0.01 |
| Left Ventricular Filling Pressure (mmHg) | 28 ± 4 | -28 | < 0.05 to 0.01 |
| Systemic Vascular Resistance (dynes·sec·cm⁻⁵) | 1870 ± 130 | -27 | < 0.05 to 0.01 |
*Data derived from single-dose studies in patients with severe CHF. capes.gov.br
Table 2: Hemodynamic Changes After Oral this compound in Chronic CHF
| Hemodynamic Parameter | Control Value (Mean ± SEM) | Value After this compound (Mean ± SEM) | p-value | Time After Administration |
| Cardiac Index (l/min/m²) | 1.7 ± 0.1 | 2.3 ± 0.2 | < 0.05 | 2 hours |
| Systemic Vascular Resistance (dyn-sec-cm⁻⁵) | 1884 ± 118 | 1391 ± 69 | < 0.01 | 2 hours |
| Pulmonary Capillary Wedge Pressure (mmHg) | 27 ± 2 | 23 ± 2 | < 0.001 | Time of peak response |
*Data derived from a study in patients with chronic CHF. ahajournals.orgahajournals.org
Sustained Long-term Hemodynamic and Symptomatic Improvement Research
Research into the long-term effects of this compound in chronic heart failure has yielded varied results regarding sustained hemodynamic and symptomatic improvement. Early studies explored this compound as an oral beta-adrenergic receptor agonist with potential positive inotropic and vasodilator properties ahajournals.orgahajournals.org.
In one open study involving patients with severe chronic heart failure, treatment with oral this compound (20 mg three times daily) for three months showed maintained hemodynamic improvement in the group as a whole, although individual responses varied considerably nih.gov. At the initial assessment, a single dose of this compound increased the cardiac index by 34% and the stroke index by 21%. Left ventricular filling pressure decreased by 23%, and systemic vascular resistance fell by 22% nih.gov. After three months of continuous treatment, hemodynamic reassessment in a subset of patients showed these improvements were largely maintained nih.gov. Symptomatic improvement was reported by a majority of patients who continued the drug after three months, and this was related to an increase in exercise capacity nih.gov.
Another study involving patients with severe congestive heart failure demonstrated acute beneficial hemodynamic effects of oral this compound compared to placebo in a double-blind randomized trial nih.gov. After 3 weeks of this compound therapy, a significant percentage of patients were symptomatically improved and continued on the drug nih.gov. Restudy of these patients after a further 3 weeks showed continued improvement in cardiac index, stroke index, stroke work index, and ejection fraction compared to pretreatment baseline nih.gov. Patients with nonischemic cardiomyopathy and higher initial ejection fractions were more likely to show improvement nih.gov.
However, other research indicates that while an initial improvement in cardiac index and left ventricular ejection fraction may be noted with beta-agonist treatment like this compound, the hemodynamic status can return to pretreatment levels despite ongoing treatment jacc.org. This suggests the potential development of tolerance to prolonged beta-adrenergic agonism, which has been accompanied by down-regulation of beta-adrenergic receptors jacc.org. One study found that clinical status, exercise tolerance, maximal oxygen uptake, left ventricular echocardiographic dimension, and cardiothoracic ratio were unchanged from control after several weeks of this compound therapy ahajournals.org.
Data Table: Hemodynamic Effects of Oral this compound
| Parameter | Initial Assessment (Single Dose) nih.gov | 3 Months Continuous Treatment nih.gov | Acute (this compound vs Placebo) nih.gov | 6 Weeks Continuous Treatment nih.gov |
| Cardiac Index | +34% | Maintained improvement | Significant rise | Continued improvement |
| Stroke Index | +21% | Maintained improvement | Significant rise | Continued improvement |
| Left Ventricular Filling Pressure | -23% | Maintained improvement | Reduced wedge pressure ahajournals.org | |
| Systemic Vascular Resistance | -22% | Maintained improvement | ||
| Ejection Fraction | Increased portlandpress.com | Significant rise | Continued improvement |
Limitations and Regulatory Status for Cardiac Indications
Despite some evidence of acute and short-term hemodynamic and symptomatic benefits in heart failure, the role of this compound in the long-term management of chronic cardiac failure appears limited ahajournals.org. The development of tolerance to the hemodynamic effects has been observed with prolonged use of beta-adrenergic agonists, including this compound jacc.orgnih.gov. This tolerance can involve the down-regulation of beta-adrenergic receptors jacc.org.
Furthermore, while this compound has both beta-2 and some beta-1 activity, its use in cardiac patients requires caution. This compound, like other sympathomimetic amines, should be used cautiously in patients with cardiovascular disorders, including ischemic heart disease, hypertension, or cardiac arrhythmias wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.com. Significant changes in blood pressure and heart rate can occur wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.com. Higher doses may potentially aggravate angina or cause arrhythmias drugs.com.
Crucially, this compound is not approved for use in congestive heart failure nih.gov. Its regulatory approval in the United States has been for use in pulmonary patients only, specifically for the prevention and reversal of bronchospasm in conditions like asthma wikipedia.orgdrugbank.comnih.govmedindia.netdrugs.com. The FDA-labeled indications and dosage for adults are for the treatment of bronchospasm in patients 12 years of age and older with reversible bronchospasm wikidoc.org.
The uncertainty surrounding the long-term efficacy and safety of this compound in chronic heart failure has contributed to its limited role and lack of regulatory approval for this indication ahajournals.orgahajournals.org. The potential for tolerance and cardiovascular effects necessitates careful consideration and limits its use in cardiac patients wikidoc.orgrxlist.commedicaldialogues.inmedindia.netdrugs.comdrugs.com.
Adverse Effects Profile and Safety Research of Pirbuterol
Systemic and Local Adverse Reaction Spectrum
Pirbuterol, a beta-2 adrenergic agonist, can cause a range of systemic and local adverse reactions due to its pharmacological activity. These effects can vary in incidence and severity.
Central Nervous System Manifestations
Adverse effects on the central nervous system reported with this compound include nervousness, tremor, headache, and dizziness. Less frequently observed effects include depression, anxiety, confusion, insomnia, weakness, hyperkinesia, and syncope. rxlist.commedindia.netnyallergy.commedindia.netwikidoc.org
| CNS Manifestation | Incidence Rate (Clinical Trials) |
| Nervousness | 6.9% rxlist.comnyallergy.comwikidoc.org |
| Tremor | 6.0% rxlist.comnyallergy.comwikidoc.org |
| Headache | 2.0% rxlist.comnyallergy.comwikidoc.org |
| Dizziness | 1.2% rxlist.comnyallergy.comwikidoc.org |
| Depression | Less frequent than 1 in 100 patients rxlist.comnyallergy.comwikidoc.org |
| Anxiety | Less frequent than 1 in 100 patients rxlist.comnyallergy.comwikidoc.org |
| Confusion | Less frequent than 1 in 100 patients rxlist.comnyallergy.comwikidoc.org |
| Insomnia | Less frequent than 1 in 100 patients rxlist.comnyallergy.comwikidoc.org |
| Weakness | Less frequent than 1 in 100 patients rxlist.comnyallergy.comwikidoc.org |
Cardiovascular Effects
Cardiovascular adverse events associated with this compound include palpitations and tachycardia. rxlist.comnyallergy.comdrugs.com Other reported effects occurring less frequently than 1 in 100 patients include hypotension, skipped beats, and chest pain. rxlist.comnyallergy.com Higher doses may rarely aggravate angina, myocardial ischemia, or cause atrial or ventricular arrhythmias. drugs.com Supraventricular premature beats and ventricular tachycardia have also been reported. drugs.com While most studies have not shown a significant effect on blood pressure or heart rate, some anecdotal reports note significant increases. drugs.com Aggravation of angina may be linked to tachycardia induced by this compound. drugs.com
| Cardiovascular Effect | Incidence Rate (Clinical Trials) |
| Palpitations | 1.7% rxlist.comnyallergy.comwikidoc.org |
| Tachycardia | 1.2% rxlist.comnyallergy.comwikidoc.org |
| Hypotension | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Skipped beats | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Chest pain | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
Gastrointestinal and Other Systemic Effects
Gastrointestinal side effects reported include nausea, dry mouth, and diarrhea. drugs.com Other effects occurring less frequently than 1 in 100 patients include glossitis, abdominal pain/cramps, anorexia, and stomatitis. rxlist.comnyallergy.com Vomiting has also been noted. rxlist.commedindia.netmedindia.netmhmedical.com
| Gastrointestinal/Other Systemic Effect | Incidence Rate (Clinical Trials) |
| Nausea | 1.7% rxlist.comnyallergy.comwikidoc.org |
| Dry mouth | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Diarrhea | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Abdominal pain/cramps | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Stomatitis | Less frequent than 1 in 100 patients rxlist.comnyallergy.com |
| Vomiting | Reported rxlist.commedindia.netmedindia.netmhmedical.com |
Respiratory Adverse Events
Respiratory adverse events include cough. rxlist.comnyallergy.comdrugs.com Rare instances of paradoxical bronchoconstriction have been associated with the use of this compound. drugs.commhmedical.comunboundmedicine.com Paradoxical bronchospasm can be life-threatening. mayoclinic.org
| Respiratory Adverse Event | Incidence Rate (Clinical Trials) |
| Cough | 1.2% rxlist.comnyallergy.comwikidoc.org |
| Paradoxical bronchospasm | Rare instances drugs.commhmedical.comunboundmedicine.com |
| Wheezing | Reported as a symptom of paradoxical bronchospasm mhmedical.comunboundmedicine.commayoclinic.org |
Musculoskeletal Effects
Musculoskeletal side effects have included tremors. drugs.com Muscle pain has also been reported. rxlist.com
| Musculoskeletal Effect | Incidence |
| Tremors | Reported, especially at higher doses drugs.com |
| Muscle pain | Reported rxlist.com |
Electrophysiological Monitoring and Cardiac Safety Research
Beta-adrenergic agonists, including this compound, can stimulate cardiac beta-1 and beta-2 receptors, potentially leading to cardiovascular effects such as changes in pulse rate, blood pressure, and ECG alterations. drugs.comdrugs.com ECG changes such as flattening of the T wave, prolongation of the QTc interval, and ST segment depression have been reported with beta-agonists. rxlist.comdrugs.comdrugs.com The clinical significance of these findings is not fully established. rxlist.com
Studies have investigated the impact of this compound on cardiac electrophysiology. In one study comparing single-dose this compound with metaproterenol (B1677457) and placebo aerosols in patients with asthma or COPD, neither this compound nor metaproterenol increased cardiac ectopy as measured on 5-hour Holter monitor tapes. nih.govtandfonline.com Another study involving patients with chronic cardiac failure treated with oral this compound did not document a significant increase in ventricular or supraventricular ectopic activity by Holter recording. ahajournals.org
Continuous Holter Monitoring in Clinical Trials
Continuous Holter monitoring has been employed in clinical trials to assess the cardiac safety of this compound. A placebo-controlled, double-blind, single-dose study involving 24 patients per treatment group utilized continuous Holter monitoring for 5 hours following drug administration. This study found no significant difference in ectopic activity between the placebo group and patients receiving this compound at recommended doses (200-400 mcg) and twice the recommended dose (800 mcg). Another single-center, double-blind, randomized crossover study in 24 patients with asthma or COPD also used 5-hour Holter monitor tapes and reported that neither this compound (0.2 mg and 0.4 mg) nor metaproterenol (1.3 mg) increased cardiac ectopy. nih.gov
Incidence and Significance of Ectopic Activity and Arrhythmias
As with other inhaled beta-adrenergic agonists, supraventricular and ventricular ectopic beats have been observed with this compound. While a study using Holter monitoring did not find a significant increase in ectopic activity compared to placebo, the potential for such events is acknowledged. nih.gov In clinical trials involving 761 patients, including 400 who received multiple doses, palpitations (1.7%) and tachycardia (1.2%) were reported in more than 1 in 100 patients. rxlist.com Other less frequent cardiovascular adverse reactions reported with a possible causal relationship included hypotension, skipped beats, and chest pain. rxlist.com Higher doses of beta-agonists, including this compound, have been associated with the potential to precipitate or aggravate angina, myocardial ischemia, and cardiac arrhythmias. drugs.comdrugs.com Supraventricular premature beats and ventricular tachycardia have also been reported. drugs.com The incidence of clinically significant arrhythmia in a study focusing on pericardial syndromes was 7%, with all cases being of supraventricular origin, suggesting that underlying heart disease may play a role in the occurrence of arrhythmias. imrpress.com
Electrocardiographic Changes Associated with Beta-Agonist Therapy (e.g., T-wave flattening, QTc prolongation, ST segment depression)
Beta-agonists have been reported to induce electrocardiographic (ECG) changes, including flattening of the T wave, prolongation of the QTc interval, and ST segment depression. drugs.com While the clinical significance of these specific findings with this compound is not definitively established, such changes are known to occur with this class of drugs. drugs.com These ECG alterations can be associated with various factors, including electrolyte abnormalities and the effects of sympathomimetic amines. doctorabad.compulsenotes.com The QTc interval, which represents the duration of ventricular repolarization corrected for heart rate, can be prolonged by various factors, including certain medications and hypokalemia. litfl.com ST segment depression can indicate myocardial ischemia or be related to electrolyte disturbances or drug effects. pulsenotes.com
Metabolic Considerations in this compound Therapy
Beta-adrenergic agonists can influence metabolic parameters, notably serum potassium and glucose levels.
Risk of Hypokalemia
Beta-adrenergic agonist medications, including this compound, may cause significant hypokalemia in some patients. medscape.com This effect is thought to occur possibly through intracellular shunting of potassium. The decrease in serum potassium is typically transient and often does not necessitate supplementation. However, hypokalemia has the potential to produce adverse cardiovascular effects. The risk or severity of hypokalemia can be increased when this compound is combined with certain medications, such as non-potassium sparing diuretics or other beta-agonists. medscape.comdrugbank.com
Effects on Serum Glucose Levels
Adrenergic bronchodilators can lead to increases in blood glucose concentrations. drugs.commedscape.com These effects are generally transient and minor but can become significant with doses exceeding those typically recommended. drugs.com Caution is advised when administering this compound to patients with diabetes mellitus due to the potential for increased serum glucose. drugs.commedscape.commayoclinic.org Closer monitoring of blood glucose levels may be appropriate in diabetic patients receiving this compound therapy. drugs.com A study on the effects of oral this compound in patients with severe heart failure noted increases in fasting plasma glucose and insulin (B600854) acutely and after 3 months of treatment. nih.gov
Long-Term Safety and Risk-Benefit Analyses
Clinical trials of this compound have included both single-dose and multiple-dose studies, with some patients receiving treatment for up to 19 months. rxlist.com While common adverse reactions like nervousness, tremor, headache, dizziness, palpitations, and tachycardia were reported in these trials, the long-term safety profile involves a consideration of potential risks associated with chronic beta-agonist use. rxlist.com As with other sympathomimetic aerosol medications, cardiac arrest and death have been associated with the abuse of this compound. rxlist.com
Long-acting beta-agonists (LABAs), as a class that includes some drugs with similar mechanisms to this compound, have been subject to extensive safety reviews regarding long-term use, particularly in asthma management. Concerns have been raised regarding the potential for serious adverse events, including life-threatening asthma episodes, although the incidence is generally low and may be increased in patients not using concomitant inhaled corticosteroids. nih.govcentreformedicinesoptimisation.co.ukaafp.org While this compound is a short-acting beta-agonist, the class-specific effects on cardiovascular and metabolic parameters warrant consideration in long-term therapy. drugs.commedscape.com The risk-benefit analysis for long-term this compound use in specific patient populations, such as those with underlying cardiovascular disorders or diabetes, requires careful consideration and monitoring. drugs.commedscape.commayoclinic.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4845 |
Data Tables
Based on the available search results, detailed numerical data for incidence rates of specific ectopic activities or precise measures of ECG changes (beyond the types of changes observed) from controlled this compound trials were limited. However, the following table summarizes the frequency of common adverse reactions reported in clinical trials:
Table 1: Incidence of Adverse Reactions in this compound Clinical Trials (Frequency > 1%)
| Adverse Reaction | Incidence Rate (%) | Source |
| Nervousness | 6.9 | rxlist.com |
| Tremor | 6.0 | rxlist.com |
| Headache | 2.0 | rxlist.com |
| Dizziness | 1.2 | rxlist.com |
| Palpitations | 1.7 | rxlist.com |
| Tachycardia | 1.2 | rxlist.com |
| Cough | 1.2 | rxlist.com |
| Nausea | 1.7 | rxlist.com |
Note: This table presents data for adverse reactions reported more frequently than 1 in 100 patients in single and multiple-dose clinical trials involving 761 patients. rxlist.com
Further detailed research findings regarding specific quantitative measures from Holter monitoring or precise changes in QTc interval or ST segment depression across study populations were not consistently available in the provided search results to construct additional detailed data tables as requested.##
This compound, a beta-2 adrenergic agonist, has been evaluated in clinical trials and safety research to characterize its adverse effect profile. Research has focused on its impact on the cardiovascular and metabolic systems, as well as its long-term safety.
Continuous Holter Monitoring in Clinical Trials
Continuous Holter monitoring has been utilized in clinical trials to assess the cardiac safety of this compound. A placebo-controlled, double-blind, single-dose study involving 24 patients per treatment group conducted continuous Holter monitoring for 5 hours post-administration. This study found no significant difference in ectopic activity between the placebo group and those receiving this compound at the recommended dose (200-400 mcg) and twice the recommended dose (800 mcg). Similarly, a single-center, double-blind, randomized crossover study in 24 patients with asthma or COPD, employing 5-hour Holter monitor tapes, reported that neither this compound (0.2 mg and 0.4 mg) nor metaproterenol (1.3 mg) increased cardiac ectopy. nih.gov
Electrocardiographic Changes Associated with Beta-Agonist Therapy (e.g., T-wave flattening, QTc prolongation, ST segment depression)
Beta-agonists are known to potentially cause electrocardiographic (ECG) alterations, including T-wave flattening, QTc interval prolongation, and ST segment depression. drugs.com Although the precise clinical significance of these findings specifically with this compound is not fully established, these types of changes are recognized effects of this drug class. drugs.com These ECG variations can be influenced by various factors, such as electrolyte imbalances and the effects of sympathomimetic amines. doctorabad.compulsenotes.com The QTc interval, a heart rate-corrected measure of ventricular repolarization, can be lengthened by certain medications and conditions like hypokalemia. litfl.com ST segment depression can be indicative of myocardial ischemia or associated with electrolyte abnormalities or drug effects. pulsenotes.com
Metabolic Considerations in this compound Therapy
Beta-adrenergic agonists can impact metabolic parameters, particularly serum potassium and glucose levels.
Risk of Hypokalemia
This compound, like other beta-adrenergic agonist medications, may induce significant hypokalemia in some patients. medscape.com This effect is potentially mediated by the intracellular shifting of potassium. The decrease in serum potassium is typically transient and often does not require potassium supplementation. Nevertheless, hypokalemia carries the potential for adverse cardiovascular effects. The risk or severity of hypokalemia may be heightened when this compound is co-administered with certain medications, such as non-potassium sparing diuretics or other beta-agonists. medscape.comdrugbank.com
Effects on Serum Glucose Levels
Adrenergic bronchodilators have the potential to increase blood glucose concentrations. drugs.commedscape.com These effects are usually temporary and slight but can become notable at dosages exceeding the normally recommended levels. drugs.com Caution is advised when administering this compound to patients with diabetes mellitus due to the possibility of elevated serum glucose. drugs.commedscape.commayoclinic.org Increased monitoring of blood glucose levels may be appropriate for diabetic patients receiving this compound therapy. drugs.com A study investigating the effects of oral this compound in patients with severe heart failure observed increases in fasting plasma glucose and insulin both acutely and after 3 months of treatment. nih.gov
Long-Term Safety and Risk-Benefit Analyses
Clinical trials of this compound have included studies of varying durations, with some patients receiving treatment for up to 19 months. rxlist.com While common adverse reactions were reported in these trials, the long-term safety profile necessitates considering the potential risks associated with chronic beta-agonist use. rxlist.com Abuse of sympathomimetic aerosol medications, including this compound, has been linked to serious outcomes such as cardiac arrest and death. rxlist.com
Long-acting beta-agonists (LABAs), a class that includes agents with similar mechanisms to this compound, have undergone extensive safety evaluations regarding long-term use, particularly in asthma management. Concerns have been raised about the potential for serious adverse events, including life-threatening asthma exacerbations. However, the incidence of such events is generally low and may be higher in patients not concurrently using inhaled corticosteroids. nih.govcentreformedicinesoptimisation.co.ukaafp.org Although this compound is a short-acting beta-agonist, the class-specific effects on the cardiovascular and metabolic systems warrant consideration during long-term therapy. drugs.commedscape.com The risk-benefit assessment for prolonged this compound use in specific patient populations, such as those with pre-existing cardiovascular conditions or diabetes, requires careful evaluation and ongoing monitoring. drugs.commedscape.commayoclinic.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 4845 |
Data Tables
Based on the available search results, detailed numerical data for the incidence rates of specific ectopic activities or precise measurements of ECG changes (beyond the types of changes observed) from controlled this compound trials were not consistently provided to construct comprehensive data tables. However, the following table summarizes the frequency of common adverse reactions reported in clinical trials:
Table 1: Incidence of Adverse Reactions in this compound Clinical Trials (Frequency > 1%)
| Adverse Reaction | Incidence Rate (%) | Source |
| Nervousness | 6.9 | rxlist.com |
| Tremor | 6.0 | rxlist.com |
| Headache | 2.0 | rxlist.com |
| Dizziness | 1.2 | rxlist.com |
| Palpitations | 1.7 | rxlist.com |
| Tachycardia | 1.2 | rxlist.com |
| Cough | 1.2 | rxlist.com |
| Nausea | 1.7 | rxlist.com |
Note: This table presents data for adverse reactions reported more frequently than 1 in 100 patients in single and multiple-dose clinical trials involving 761 patients. rxlist.com
Comparative Safety with Other Bronchodilators in Chronic Administration
Studies have compared the safety and efficacy of inhaled this compound with other bronchodilators, such as metaproterenol, in patients with asthma under conditions of chronic administration. A multicenter study evaluating 133 asthmatic patients over 12 weeks found essentially no clinical differences between this compound and metaproterenol regarding side effects or the development of tolerance. nih.gov This study concluded that this compound was at least as safe as metaproterenol for chronic administration in asthmatic patients. nih.gov
Another review noted that in individual 12-week double-blind comparative studies, this compound aerosol appeared similar to orciprenaline (metaproterenol) aerosol in bronchodilator efficacy. nih.gov However, this review also highlighted the need for well-designed long-term comparative studies to more clearly define the comparative efficacy of this compound and alternative beta-adrenoceptor agonists. nih.gov
In terms of beta-2 selectivity, duration of action, potency, and frequency of side effects, this compound has been considered comparable to albuterol and terbutaline (B1683087), two other beta-2 agonists available in the United States. nih.gov A review comparing different beta2-agonists noted no comparative adverse event data between albuterol and this compound. ohsu.edu For metaproterenol versus this compound, one study found no significant difference in withdrawals, headache, dizziness, tremors, nausea, or nervousness. ohsu.edu
While some studies have compared the safety of long-acting beta-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741) with other treatments, including short-acting beta-agonists (SABAs) like albuterol, direct long-term comparative safety data specifically focusing on this compound against a wide range of other bronchodilators in chronic use is less extensively documented in the provided search results when considering outcomes beyond efficacy. acpjournals.orgbmj.comnih.gov For instance, a study comparing salmeterol and albuterol over 12 weeks in patients with chronic symptomatic asthma found no difference in the frequency or type of adverse effects between the two treatment groups. acpjournals.org Another long-term study comparing regular inhaled salbutamol (B1663637) (albuterol) and salmeterol in mild to moderate asthma found no evidence of rebound deterioration or tolerance after cessation of either treatment, though salbutamol was associated with subtle deterioration in asthma control over time. bmj.com
Based on the available information, this compound's safety profile in chronic administration appears comparable to metaproterenol and potentially similar to other short-acting beta-agonists like albuterol in terms of general side effects observed in shorter-term comparative studies. nih.govnih.govohsu.edu
Implications for Chronic Therapy and Asthma-Related Mortality Risk Research
The safety of beta-agonists, including both short-acting and long-acting agents, in chronic asthma therapy has been a subject of significant debate and research, particularly concerning the potential risk of asthma-related mortality. nih.goversnet.orgersnet.org While the provided search results contain extensive information regarding the mortality risk associated with LABAs like salmeterol and formoterol, specific research directly linking chronic this compound use to an increased risk of asthma-related mortality is not prominently featured.
Research on LABAs like salmeterol and formoterol has raised concerns, especially when used as monotherapy without concomitant inhaled corticosteroids. nih.govwww.gov.ukaafp.orgrespiratory-therapy.comcornell.edu A meta-analysis found that patients inhaling salmeterol or formoterol were 3.5 times more likely to die from asthma compared to those taking a placebo. respiratory-therapy.comcornell.edu The Salmeterol Multicenter Asthma Research Trial (SMART) reported a fourfold increased risk for asthma-related deaths and a twofold increase in life-threatening asthma events in patients using salmeterol. respiratory-therapy.comcornell.edu However, evidence suggests that the use of LABAs in conjunction with inhaled corticosteroids, as recommended by guidelines, is not associated with an increased risk of asthma mortality. nih.gov
This compound is typically classified as a short-acting beta-agonist (SABA). Concerns about increased mortality were initially linked to the use of poorly selective SABAs in the past, such as high doses of isoproterenol (B85558), and later debated regarding more selective SABAs like fenoterol. ersnet.orgersnet.org While the mechanism behind a potential link between frequent SABA use and adverse outcomes has been explored (e.g., masking of worsening inflammation, down-regulation of beta-receptors), the direct implications for this compound in this context are not detailed in the provided search results concerning mortality risk.
The available information primarily focuses on the comparative safety of this compound with other bronchodilators in terms of general side effects and efficacy over periods up to a few months. nih.govnih.gov While the broader context of beta-agonist safety and asthma mortality risk is discussed in the search results, specific, detailed research directly assessing the long-term implications of chronic this compound use on asthma-related mortality risk is not provided. The existing data suggest this compound's safety profile is comparable to other SABAs in shorter-term studies, but the long-term mortality implications, as extensively studied for LABAs, are not presented for this compound.
Interactive Data Table: Comparative Safety Findings (Selected)
| Comparison | Study Duration | Patient Count | Key Safety Finding | Source |
| This compound vs. Metaproterenol | 12 weeks | 133 | Essentially no clinical differences in side effects or tolerance. This compound at least as safe. | nih.gov |
| This compound vs. Metaproterenol | 12 weeks | Not specified | Appeared similar in bronchodilator efficacy (review finding). | nih.gov |
| This compound vs. Albuterol | Not specified | Not specified | No comparative AE data found in one review. ohsu.edu Comparable in selectivity, duration, potency, and side effects frequency (review finding). | nih.govohsu.edu |
| Metaproterenol vs. This compound | Not specified | Not specified | No significant difference in withdrawals, headache, dizziness, tremors, nausea, nervousness (1 study). | ohsu.edu |
Interactive Data Table: Asthma Mortality Risk Research (Contextual - Primarily LABAs)
| Comparator | Outcome (vs. Placebo/Non-LABA) | Risk Ratio/Odds Ratio (95% CI) | Key Finding | Source |
| Salmeterol | Asthma-related death | 4.37 (1.25–15.34) | Increased risk in SMART study (monotherapy context). | ersnet.org |
| Salmeterol | Asthma-related death | 9.52 (1.24 to 73.09) | Increased risk with regular salmeterol in patients not taking inhaled corticosteroids (SMART data combined with SNS). | aafp.org |
| Formoterol | Asthma death | 2.7 (0.5–26.7) (Contingency Table OR) | Point estimate suggests increased risk, but wide CI indicates insufficient power to determine definitively. researchgate.net | researchgate.net |
| Formoterol | Asthma death | 3.2 (1.3–8.7) (Bayesian Estimate) | Bayesian estimate based on prior SMART data suggests increased risk. researchgate.net | researchgate.net |
| Salmeterol or Formoterol | Asthma-related death | 3.5 times more likely | Meta-analysis of 19 trials found increased risk with LABAs compared to placebo, especially without ICS. respiratory-therapy.comcornell.edu | respiratory-therapy.comcornell.edu |
| Salmeterol or Formoterol | Hospitalization (asthma-related) | 2.5 times more likely | Meta-analysis of 19 trials found increased risk with LABAs compared to placebo. respiratory-therapy.comcornell.edu | respiratory-therapy.comcornell.edu |
Drug Drug Interaction Research with Pirbuterol
Interactions with Other Adrenergic Agents
The interaction profile of pirbuterol with other adrenergic agents is significant due to their shared mechanisms of action on adrenergic receptors.
Beta-Blockers: Pharmacodynamic Antagonism and Risk of Bronchospasm
Beta-adrenergic receptor blocking agents are known to interact with beta-agonists such as this compound. This interaction is primarily characterized by pharmacodynamic antagonism medscape.comdrugs.com. Beta-blockers can counteract the pulmonary effects of beta-agonists, which are intended to induce bronchodilation rxlist.comdrugs.commedicaldialogues.in. Consequently, the concurrent use of beta-blockers in patients with asthma can potentially lead to severe bronchospasm by blocking the beta-2 receptors in the airways drugs.comrxlist.commedicaldialogues.in. Therefore, the use of beta-blockers is generally avoided in patients with asthma rxlist.commedicaldialogues.in. In situations where beta-blocker therapy is deemed necessary, such as following a myocardial infarction, cardioselective beta-blockers may be considered, but their administration requires caution drugs.comrxlist.commedicaldialogues.in.
Other Beta-Agonists: Potential for Additive Effects
Concomitant use of this compound with other short-acting beta-adrenergic aerosol bronchodilators is generally not recommended rxlist.commedicaldialogues.innyallergy.commdedge.com. The primary concern with such coadministration is the potential for additive effects rxlist.commedicaldialogues.innyallergy.commdedge.com. As both agents stimulate beta-adrenergic receptors, their combined use can lead to an increase in sympathetic (adrenergic) effects medscape.comdrugs.com.
Sympathomimetics and Cardiovascular Effects
This compound itself is classified as a sympathomimetic amine rxlist.comdrugs.comnyallergy.commdedge.com. The coadministration of this compound with other sympathomimetic agents can increase the risk of cardiovascular adverse effects medscape.comdrugs.com. These effects can include increases in heart rate and blood pressure due to enhanced peripheral sympathetic activity medscape.comdrugs.com. Caution is advised when two or more sympathomimetic agents are coadministered, and close monitoring of pulse and blood pressure is recommended drugs.com. Specific sympathomimetics like pseudoephedrine and amphetamines have been noted to potentially increase sympathetic adrenergic effects, blood pressure, and heart rate when combined with this compound medscape.comdrugs.com.
Interactions Affecting Vascular and Cardiac Systems
Interactions between this compound and certain drug classes that influence the vascular and cardiac systems have been investigated, highlighting the need for careful consideration during coadministration.
Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants: Potentiation of Vascular Effects
This compound should be administered with extreme caution to patients who are concurrently being treated with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants (TCAs), or who have discontinued (B1498344) such agents within the preceding two weeks rxlist.comdrugs.commedicaldialogues.innyallergy.commdedge.com. These classes of antidepressants can potentiate the action of sympathomimetic amines, including this compound, on the vascular system rxlist.comdrugs.commedicaldialogues.innyallergy.commdedge.com. This potentiation can result in increased blood pressure and heart rate ajmc.com. Furthermore, the coadministration of these agents with beta-agonists like this compound may increase the risk of ventricular arrhythmias nih.gov.
Concurrent Use with Methylxanthines and Risk of Cardiac Arrhythmias
Preclinical studies conducted in laboratory animals, including minipigs, rodents, and dogs, have shown that the concurrent administration of beta-agonists and methylxanthines can lead to the occurrence of cardiac arrhythmias and sudden death, with histological evidence of myocardial necrosis rxlist.comdrugs.comnyallergy.com. While these findings have been observed in animal models, the clinical significance of these interactions when applied to humans is currently not established rxlist.comdrugs.comnyallergy.com. Methylxanthines are known to have stimulant effects on the heart and can cause arrhythmias, particularly at higher serum concentrations nih.govactx.edu.
Interactions Modifying Electrolyte Balance
Beta-agonists, including this compound, can potentially lead to significant hypokalemia in some patients. wikidoc.orgmayoclinic.org This effect is thought to occur possibly through intracellular shunting of potassium. wikidoc.org The decrease in potassium levels is typically transient and may not necessitate supplementation. wikidoc.org
The coadministration of beta-agonists with non-potassium-sparing diuretics, such as loop or thiazide diuretics, can acutely worsen the electrocardiogram (ECG) changes and/or hypokalemia that may result from diuretic use. medicaldialogues.inwikidoc.orgrxlist.comnih.gov This risk is particularly relevant when the recommended dose of the beta-agonist is exceeded. medicaldialogues.inwikidoc.orgrxlist.com Although the clinical significance of these effects is not fully established, caution is advised when coadministering this compound with non-potassium-sparing diuretics. medicaldialogues.inwikidoc.orgrxlist.comnih.gov Monitoring of serum potassium levels may be necessary in this scenario. nih.gov
Below is a table summarizing the potential interaction between this compound and non-potassium-sparing diuretics regarding hypokalemia:
| Drug Class | Example Diuretics | Potential Interaction with this compound | Effect on Electrolyte Balance | Clinical Significance | Monitoring |
| Non-potassium-sparing diuretics | Loop diuretics, Thiazide diuretics | Increased risk of hypokalemia | Worsening of hypokalemia | Clinical significance unknown | Caution advised, consider serum potassium monitoring nih.gov |
Pharmacokinetic Interaction Studies
Systemic blood levels of this compound are generally low following inhalation of recommended doses. medicaldialogues.inwikidoc.orgrxlist.comunboundmedicine.com Studies have shown that following aerosol administration, a mean of 51% of the dose is recovered in urine as this compound and its sulfate (B86663) conjugate. wikidoc.orgrxlist.com this compound is not metabolized by catechol-O-methyltransferase (COMT). wikidoc.orgrxlist.com
While detailed pharmacokinetic interaction studies with a wide range of drugs are not extensively described in the provided information, the low systemic absorption suggests that pharmacokinetic interactions affecting metabolism via common enzyme systems like CYP450 might be less pronounced compared to orally administered drugs. However, interactions affecting absorption or excretion could still be relevant. For instance, one source mentions that the effect of the interaction between potassium chloride and this compound on serum potassium is not clear and suggests modifying therapy or monitoring closely. medscape.com
Further research would be needed to fully characterize the pharmacokinetic interaction profile of this compound with various coadministered medications.
Comparative Pharmacological and Clinical Research of Pirbuterol
Comparison with Short-Acting Beta-Agonists (SABAs)
Comparative research has assessed pirbuterol's performance against several established SABAs, focusing on aspects such as bronchodilatory effect, onset, and duration of action.
Isoproterenol (B85558)
In vitro and in vivo pharmacological studies have indicated that this compound exhibits a preferential effect on beta-2 adrenergic receptors compared to isoproterenol. drugbank.com While beta-2 receptors are predominant in bronchial smooth muscle, a population of beta-2 receptors also exists in the human heart. drugbank.com
A comparative study involving asthmatic patients receiving aerosolized bronchodilators, including isoproterenol, metaproterenol (B1677457), and terbutaline (B1683087), noted that favorable responses were measured within 30 seconds for each drug. However, newer, selective beta-2 agonists like metaproterenol and terbutaline produced significantly prolonged action compared to isoproterenol. nih.gov Although this study did not directly compare this compound and isoproterenol, the finding regarding the prolonged action of more selective beta-2 agonists like metaproterenol and terbutaline, compared to the less selective isoproterenol, provides context for this compound's preferential beta-2 activity. drugbank.comnih.gov
Metaproterenol (Orciprenaline)
Several studies have compared this compound aerosol with metaproterenol aerosol in patients with bronchial asthma. In a 12-week double-blind comparative study, this compound aerosol appeared similar to orciprenaline (metaproterenol) aerosol in bronchodilator efficacy. nih.govnih.gov Bronchodilator efficacy persisted throughout the treatment period for both drugs. nih.gov However, the initial response to this compound tended to be greater than responses on subsequent test days, which was not observed with orciprenaline. nih.gov
In controlled repetitive dose studies of 12 weeks' duration, a higher percentage of patients on this compound (74% of 156) showed a clinically significant improvement based on a 15% or greater increase in FEV1 on at least half of the days, compared to patients on metaproterenol (62% of 141). nyallergy.com Onset and duration were reported as equivalent to single-dose studies, and continued effectiveness was demonstrated over the 12-week period in the majority of responding patients, although tachyphylaxis was observed in some patients in both groups with chronic dosing. nyallergy.com
| Study (Duration) | Comparison | Outcome Measure (Example) | This compound Finding | Metaproterenol Finding | Significance |
| 12 weeks (Multiple Dose) nih.gov | This compound aerosol vs. Orciprenaline aerosol | Bronchodilator efficacy (Persistent) | Efficacy persisted; Initial response tended to be greater | Efficacy persisted; Initial response did not show the same tendency | Similar overall efficacy; Difference in initial response trend |
| Single Dose nih.govtandfonline.com | This compound aerosol (0.2 mg, 0.4 mg) vs. Metaproterenol (1.3 mg) aerosol | FEV1, MMEF (Peak, Duration, AUC) | Statistically significant improvement over metaproterenol | Less significant improvement over placebo compared to this compound | This compound demonstrated statistically significant improvements over metaproterenol in pulmonary function. nih.govtandfonline.com |
| 12 weeks (Multicenter) nih.gov | Inhaled this compound vs. Metaproterenol | Clinical differences, Onset, Peak effect, Tolerance | Essentially no clinical differences, no differences in onset, peak effect, or tolerance | Essentially no clinical differences, no differences in onset, peak effect, or tolerance | This compound at least as effective as metaproterenol. nih.gov |
| 12 weeks (Repetitive Dose) nyallergy.com | This compound vs. Metaproterenol | Clinically significant FEV1 improvement (>=15% on >=50% days) | 74% of patients showed improvement | 62% of patients showed improvement | Higher percentage of this compound patients showed improvement. nyallergy.com |
Albuterol (Salbutamol)
Comparative studies have also investigated this compound against albuterol (salbutamol). Orally administered this compound has appeared similar to orally administered salbutamol (B1663637) in bronchodilator efficacy in individual 12-week double-blind comparative studies. nih.gov
In a single-blind crossover study involving asthmatic patients, single doses of this compound (200 and 400 micrograms) were compared with salbutamol (200 micrograms) and placebo aerosols. No significant differences were found between salbutamol 200 micrograms and this compound 400 micrograms when lung functions were studied over 4 hours following inhalation. nih.gov this compound 400 micrograms and salbutamol 200 micrograms were significantly better than this compound 200 micrograms. nih.gov
A controlled clinical crossover trial in children with asthma compared this compound in a breath-actuated inhaler to salbutamol in a customary metered-dose inhaler. The main criterion for evaluating efficacy was forced expiratory volume after 1 second (FEV1). There was a mean increase of 47% in FEV1 compared to baseline with this compound, versus a mean increase of 30% with salbutamol. nih.gov The difference was statistically significant (p = 0.036). nih.gov A linear crossover analysis showed a significant treatment effect 10 minutes after application in favor of this compound. nih.gov Increases in forced vital capacity (FVC) and peak expiratory flow (PEF) after this compound treatment were also notably higher than after salbutamol. nih.gov
While some sources indicate no data on the comparative effectiveness of albuterol versus this compound ohsu.edu, other studies, as mentioned above, have provided comparative data.
| Study Type | Comparison | Patient Population | Outcome Measure (Example) | This compound Finding | Albuterol Finding | Significance |
| 12-week Double-Blind nih.gov | Oral this compound vs. Oral Salbutamol | Asthmatic patients | Bronchodilator efficacy | Appeared similar | Appeared similar | Similar efficacy observed. nih.gov |
| Single-Blind Crossover nih.gov | This compound aerosol (200, 400 mcg) vs. Salbutamol aerosol (200 mcg) | Asthmatic patients | Lung function (over 4 hours) | 400 mcg similar to Salbutamol 200 mcg; 400 mcg better than 200 mcg | 200 mcg similar to this compound 400 mcg; better than this compound 200 mcg | No significant difference between this compound 400 mcg and Salbutamol 200 mcg. nih.gov |
| Controlled Clinical Crossover nih.gov | This compound (breath-actuated) vs. Salbutamol (metered-dose) | Children with asthma | FEV1 (mean increase) | 47% increase from baseline | 30% increase from baseline | Statistically significant difference favoring this compound (p = 0.036). nih.gov |
Terbutaline
Information directly comparing this compound with terbutaline in asthma is limited in the provided search results, with one source indicating no identified studies making this specific comparison. ohsu.edu
However, studies comparing terbutaline with other SABAs like isoproterenol and metaproterenol provide some context. Terbutaline, along with metaproterenol, produced significantly prolonged action compared to isoproterenol in asthmatic patients. nih.gov Terbutaline tended to have an earlier and higher peak activity and longer duration of action than metaproterenol, especially on large airways. nih.gov
Another study comparing formoterol (B127741) and terbutaline as-needed in moderate to severe asthma found that both treatments resulted in similar clinical and functional improvement, with comparable increases in FEV1. nih.gov This indicates that terbutaline is an effective bronchodilator.
Comparison with Long-Acting Beta-Agonists (LABAs)
This compound is characterized as a short-acting beta-agonist. Comparisons with long-acting beta-agonists like salmeterol (B1361061) highlight differences in their duration of action and role in asthma management.
Formoterol
Formoterol is a synthetic sympathomimetic amine classified as a long-acting beta-2 adrenergic receptor agonist (LABA). mims.commims.comdrugbank.com It exerts its bronchodilatory effect by stimulating adenyl cyclase, which increases intracellular levels of cyclic adenosine-3', 5'-monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle and inhibition of pro-inflammatory mediator release. mims.commims.com Formoterol is notable for its rapid onset of action, typically within 2-3 minutes, and a prolonged duration of action of approximately 12 hours. mims.comdrugbank.comlabshare.cn This rapid onset distinguishes it from some other LABAs like salmeterol, which has a slower onset. meded101.comnih.gov Pharmacokinetic studies indicate that formoterol is rapidly absorbed, with peak plasma concentrations occurring within 1-3 hours. mims.com It is extensively metabolized in the liver and primarily excreted via urine. mims.commims.com
Efficacy and Safety in Head-to-Head Clinical Trials
Clinical trials have investigated the efficacy of this compound in comparison to placebo and other bronchodilators. A double-blind study comparing this compound delivered by a breath-actuated inhaler to placebo in patients with asthma demonstrated significantly greater bronchodilation with this compound. nih.gov The mean percent increase in FEV1 was 41.2% for this compound compared to 25.4% for placebo (p = 0.0038). nih.gov The duration of improvement (> 15% over baseline FEV1) was also significantly longer with this compound (4.5 hours) compared to placebo (1.8 hours) (p = 0.0022). nih.gov There was no significant difference observed between the groups regarding the onset of action or time to reach peak effect in this study. nih.gov
While comprehensive head-to-head trials specifically comparing this compound directly with formoterol in terms of detailed efficacy endpoints were not extensively found in the search results, comparisons between other short-acting beta-agonists (SABAs) and LABAs, including formoterol, provide context regarding the different roles of these drug classes. For instance, a study comparing formoterol and albuterol (another SABA) in children with acute asthma showed similar FEV1 values at 3, 30, and 60 minutes, suggesting a comparable rapid onset of action between formoterol and albuterol. elsevier.es Another meta-analysis comparing formoterol and salmeterol found no significant difference in mean FEV1 12 hours post-inhalation or Borg score, although salmeterol appeared more effective in reducing the percent decrease in FEV1 after methacholine (B1211447) challenge and increasing the number of attack-free days in some analyses. nih.gov
Interactive Table 1: Efficacy Comparison of this compound vs. Placebo in a Clinical Trial nih.gov
| Efficacy Endpoint | This compound (Mean %) | Placebo (Mean %) | p-value |
| Mean % Increase in FEV1 | 41.2 | 25.4 | 0.0038 |
| Duration of >15% FEV1 Improvement (hr) | 4.5 | 1.8 | 0.0022 |
Role in Combination Therapies, e.g., with Inhaled Corticosteroids
The role of beta-2 agonists, including both short-acting and long-acting agents, in combination therapy, particularly with inhaled corticosteroids (ICS), is well-established in the management of respiratory diseases like asthma and COPD. tg.org.aunih.goversnet.orgnih.govcochrane.org While specific studies detailing this compound's role in fixed-dose combination inhalers with ICS were not prominently featured in the search results, the scientific rationale and clinical benefits of combining LABAs like formoterol and salmeterol with ICS are extensively documented. tg.org.auersnet.orgnih.gov
Combining ICS with LABAs addresses complementary aspects of asthma pathophysiology; ICS suppress inflammation, while LABAs provide bronchodilation and may have additional non-bronchodilator effects such as inhibiting mast cell mediator release. ersnet.org This combination has been shown to be superior to increasing the dose of ICS alone in improving asthma control, reducing symptoms, improving lung function, and preventing exacerbations. tg.org.aunih.govnih.gov Fixed combination inhalers containing a LABA and an ICS, such as budesonide/formoterol and fluticasone (B1203827) propionate/salmeterol, are widely used and have demonstrated effectiveness in clinical trials. ersnet.orgcochrane.org These combinations can offer improved convenience and potentially better adherence compared to using the medications in separate inhalers. tg.org.aunih.govcochrane.org
In the context of COPD, combination inhalers containing LABAs and ICS have also shown benefits, particularly in reducing the frequency of exacerbations compared to ICS alone. cochrane.org Studies have compared different LABA/ICS combinations, and while some analyses suggest a class effect for exacerbation prevention, specific formulations may show variations in efficacy. dovepress.com
The principles supporting the combination of bronchodilators and anti-inflammatory agents are relevant to the broader understanding of how this compound, as a bronchodilator, could potentially be utilized in conjunction with other therapies, although its specific use in fixed combinations with ICS was not a primary focus of the search results.
Emerging Research and Future Directions for Pirbuterol
Pharmacogenomic Investigations for Personalized Medicine
Pharmacogenomics, the study of how genetic variations influence drug response, holds significant promise for tailoring medical treatments to individual patients. nih.govneurorestorative.com In the context of respiratory diseases treated with beta-agonists like pirbuterol, understanding the genetic factors that contribute to variable responses is a key area of investigation. nih.govsopterj.com.br
Genetic Polymorphisms in Beta-2 Adrenergic Receptor Pathway and Response
Variations in the gene encoding the beta-2 adrenergic receptor (ADRB2) are among the most widely studied genetic factors influencing the response to beta-agonists. rima.orgnih.gov The ADRB2 gene, located on chromosome 5q31-q32, contains several single nucleotide polymorphisms (SNPs) that can lead to amino acid changes in the receptor, potentially altering its function and regulation. rima.orgnih.gov Two of the most frequently studied polymorphisms result in amino acid exchanges at positions 16 (Arginine to Glycine (B1666218), Arg16Gly) and 27 (Glutamine to Glutamic acid, Gln27Glu). rima.org These polymorphisms have been linked to variability in bronchodilator response and may affect receptor downregulation. rima.org
Studies have investigated the association between these polymorphisms and the response to short-acting beta-agonists (SABAs) such as albuterol (salbutamol), with some suggesting that certain genotypes at codon 16 may be associated with reduced response or altered desensitization. rima.orgatsjournals.orgnih.govajol.info For instance, some research indicates that patients homozygous for arginine at ADRB2-16 (Arg/Arg) might experience a decline in peak expiratory flow with regular albuterol use compared to those homozygous for glycine (Gly/Gly). atsjournals.orgnih.gov However, findings across different studies have been inconsistent regarding the precise relationship between these polymorphisms and SABA response. rima.orgnih.govatsjournals.orgnih.govajol.info
While much of the research on ADRB2 polymorphisms has focused on albuterol, the principles are relevant to other beta-2 agonists like this compound due to their shared mechanism of action. Future pharmacogenomic investigations could specifically examine the impact of these and other relevant genetic variations within the beta-2 adrenergic pathway on individual responses to this compound, potentially identifying genetic profiles associated with optimal therapeutic benefit or altered responsiveness.
Identification of Predictive Biomarkers for Therapeutic Response and Adverse Drug Reactions
Identifying biomarkers that can predict a patient's response to this compound or their risk of adverse reactions is crucial for implementing personalized medicine. nih.govmdpi.comfrontiersin.org Beyond genetic polymorphisms in the ADRB2 gene, research is exploring other potential biomarkers.
Biomarkers can include genetic factors, as discussed above, as well as other biological indicators. mdpi.comfrontiersin.org In asthma, for example, biomarkers like blood eosinophil counts and fractional exhaled nitric oxide (FeNO) have been investigated for their role in predicting response to different therapies. mdpi.comfrontiersin.orgsemanticscholar.org While these biomarkers are more commonly associated with predicting response to inhaled corticosteroids or biologic therapies targeting Type 2 inflammation, the broader concept of using measurable biological characteristics to predict drug outcomes is applicable to beta-agonist therapy as well. mdpi.comfrontiersin.orgsemanticscholar.org
The identification of predictive biomarkers for this compound response could involve exploring genetic variations in other genes within the adrenergic signaling pathway or genes involved in drug metabolism and transport. Additionally, non-genetic biomarkers, such as specific inflammatory markers or physiological measurements, could be investigated for their ability to predict how well a patient will respond to this compound or if they are at higher risk of experiencing side effects. mdpi.comfrontiersin.org The goal is to develop a panel of biomarkers that, when assessed for an individual patient, can help clinicians select the most appropriate therapy and optimize dosing strategies. nih.govnih.govsopterj.com.br
Exploration of New Therapeutic Applications Beyond Bronchodilation
While this compound is primarily known for its bronchodilatory effects in respiratory diseases, the exploration of new therapeutic applications beyond this traditional use represents a potential area for future research. Beta-2 adrenergic receptors are expressed in various tissues throughout the body, suggesting that agonists targeting these receptors could have effects beyond smooth muscle relaxation in the airways. nih.govdrugbank.com
Research into novel applications for beta-agonists is ongoing, although specific studies on this compound in this context are less widely reported compared to more commonly used beta-agonists. However, the broader class of beta-2 agonists has been investigated for potential uses such as treating hyperkalemia (using nebulized albuterol) or as tocolytics to suppress labor contractions (using terbutaline). nih.gov
Future research could explore whether this compound possesses properties or mechanisms of action that might be beneficial in other conditions where modulation of beta-2 adrenergic receptors could play a therapeutic role. This could involve in vitro studies, animal models, or ultimately clinical trials to investigate potential applications in areas such as:
Conditions involving smooth muscle regulation outside the respiratory tract.
Disorders where modulation of inflammatory pathways linked to beta-2 receptor activation might be beneficial.
Exploring potential interactions with other physiological systems where beta-2 receptors are present.
Any such exploration would require rigorous scientific investigation to establish efficacy and safety in these new contexts, strictly adhering to ethical guidelines and regulatory requirements.
Advanced Drug Delivery Systems Research
Research into advanced drug delivery systems for this compound aims to improve its therapeutic efficacy, reduce potential side effects, and enhance patient convenience and adherence. mdpi.comtandfonline.comresearchgate.net Traditional delivery methods for inhaled bronchodilators include metered-dose inhalers (MDIs), dry powder inhalers (DPIs), and nebulizers. researchgate.netnih.govjst.go.jp However, challenges such as inconsistent dosing, poor lung deposition, and the need for proper inhalation technique can limit their effectiveness. mdpi.comnih.govjst.go.jp
Advanced drug delivery systems being explored for inhaled therapies, which could potentially be applied to this compound, include:
Nanoparticles: Encapsulating this compound in nanoparticles could offer advantages such as improved drug solubility, enhanced lung deposition, sustained release, and targeted delivery to specific cells or regions within the airways. mdpi.comtandfonline.comresearchgate.net Nanoparticle-based systems, including polymeric nanoparticles, liposomes, and nanocrystals, are being investigated for their potential to deliver bronchodilators more effectively to the lungs. mdpi.comtandfonline.comresearchgate.net
Liposomes: These spherical vesicles made of lipid bilayers can encapsulate drugs and deliver them to the lungs, potentially providing sustained release and reducing systemic exposure. mdpi.comresearchgate.net
Novel Inhaler Devices: Development of new inhaler technologies, such as advanced DPIs or smart inhalers, could improve dose consistency, optimize particle size for better lung penetration, and provide feedback to patients on their inhalation technique. nih.govjst.go.jp
Research in this area focuses on developing formulations and devices that can deliver this compound more efficiently to the target site (the airways), potentially leading to a faster onset of action, longer duration of effect, and a reduction in the required dose, thereby minimizing systemic exposure and the risk of off-target effects. mdpi.comresearchgate.netresearchgate.net
Development of Novel this compound Analogs with Improved Efficacy or Safety Profiles
The development of novel analogs or derivatives of existing drugs is a common strategy in pharmaceutical research to identify compounds with improved pharmacological properties. researchgate.net For this compound, this could involve designing and synthesizing new molecules based on its core structure with the aim of enhancing its beta-2 receptor selectivity, increasing its potency, prolonging its duration of action, or improving its safety profile.
Research in this area would typically involve:
Structure-Activity Relationship (SAR) Studies: Analyzing how modifications to the chemical structure of this compound affect its interaction with the beta-2 adrenergic receptor and its pharmacological activity.
Computational Modeling: Using computer-based methods to predict the binding of potential analogs to the receptor and their likely efficacy. researchgate.net
Synthesis of New Compounds: Creating novel chemical entities based on the insights gained from SAR and computational studies.
Preclinical Testing: Evaluating the new analogs in in vitro and animal models to assess their potency, selectivity, duration of action, and preliminary safety.
The goal of developing novel this compound analogs would be to create next-generation bronchodilators that offer advantages over the parent compound, such as a longer duration of action (potentially allowing for less frequent dosing), reduced activation of beta-1 receptors in the heart (potentially improving cardiovascular safety), or a better therapeutic index. ersnet.orgatsjournals.org While the search for new bronchodilators often focuses on entirely new chemical classes or targets, the modification of existing successful scaffolds like this compound remains a valid approach in drug discovery. nih.goversnet.org
Re-evaluation of this compound's Clinical Utility in Current Therapeutic Paradigms
The therapeutic landscape for respiratory diseases, particularly asthma and COPD, is constantly evolving with the introduction of new guidelines and treatment options, including long-acting bronchodilators and biologic therapies. gsconlinepress.comresearchgate.netersnet.org This necessitates a re-evaluation of the clinical utility of established therapies like this compound within these current paradigms.
This compound is a short-acting beta-2 agonist (SABA), typically used for quick relief of bronchospasm. wikipedia.orgrxlist.com Current guidelines for asthma management emphasize the importance of inhaled corticosteroids for persistent asthma control and recommend against SABA monotherapy for regular use due to concerns about masking inflammation and potential adverse outcomes with overuse. researchgate.netersnet.org The role of SABAs is increasingly shifting towards on-demand use for symptom relief, often in conjunction with inhaled corticosteroids. researchgate.netersnet.org
Re-evaluating this compound's clinical utility involves considering:
Its place in therapy compared to newer short- and long-acting bronchodilators. nih.goversnet.org
Its effectiveness and safety profile when used as needed for symptom relief within current treatment algorithms. researchgate.net
Potential niche populations or specific clinical scenarios where this compound might offer unique advantages.
The cost-effectiveness of this compound compared to newer therapies.
Q & A
Q. What are the key pharmacological properties of Pirbuterol that inform experimental design in respiratory studies?
this compound is a β2-selective adrenoceptor agonist with bronchodilator effects. Key parameters include:
- Plasma half-life : 2–3 hours after oral administration, with peak plasma concentrations of 6.2–9.8 µg/L .
- Excretion : 50% of an oral dose is excreted as this compound sulfate, and 10% remains unchanged in urine .
- Selectivity : Higher β2-receptor affinity compared to β1, minimizing cardiac side effects in therapeutic doses . Methodological Insight: Use dose-response curves to evaluate β2-selectivity in vitro (e.g., isolated tracheal smooth muscle assays) and compare pharmacokinetics across animal models and human subjects.
Q. How should researchers chemically characterize this compound for preclinical studies?
this compound’s molecular formula is C₁₂H₂₀N₂O₃, with the IUPAC name 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol. Key steps include:
- Structural validation : Use chiral chromatography to confirm the (R)-enantiomer configuration, critical for activity .
- Purity assessment : Employ HPLC with impurity reference standards (e.g., this compound Dihydrochloride, CAS 38029-10-6) to quantify contaminants .
- Solubility testing : Determine solubility in polar solvents (e.g., water, ethanol) under physiological pH conditions .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data compared to other β2-agonists be resolved?
Clinical trials show this compound’s bronchodilator efficacy is comparable to salbutamol and orciprenaline, but long-term data are limited . Contradictions may arise from:
- Dosage variability : Aerosol vs. oral administration (e.g., undetectable plasma levels at 0.8mg aerosol dose vs. measurable oral doses) .
- Population heterogeneity : Differences in asthma severity or β-receptor polymorphism in study cohorts. Methodological Approach: Conduct a meta-analysis using PICOT criteria (Population: asthmatics; Intervention: this compound; Comparison: salbutamol; Outcome: FEV₁ improvement; Time: ≥12 weeks) to standardize efficacy metrics .
Q. What experimental strategies address the lack of toxicological and ecotoxicological data for this compound?
Existing safety data sheets report no acute toxicity data, ecotoxicity, or biodegradability profiles . Researchers should:
- In vitro toxicity : Use cell lines (e.g., HEK293, HepG2) to assess cytotoxicity and genotoxicity (Ames test).
- Ecotoxicology : Apply OECD guidelines for Daphnia magna and algal growth inhibition tests to evaluate aquatic toxicity .
- Environmental persistence : Conduct soil column studies to measure mobility and bioaccumulation potential .
Q. How can stereospecific effects of this compound’s (R)-enantiomer be mechanistically investigated?
The (R)-enantiomer is pharmacologically active, but its interaction with β2-receptor isoforms (e.g., Gly16Arg polymorphism) remains unclear. Approaches include:
- Molecular docking : Compare binding affinities of (R)- and (S)-enantiomers to β2-receptor crystal structures.
- In vivo models : Administer enantiomerically pure this compound to transgenic mice with humanized β2-receptors to assess bronchodilation vs. tachycardia .
Methodological Frameworks
Q. What statistical tools are recommended for analyzing this compound’s dose-response relationships?
Q. How should researchers apply the FINER criteria to this compound-related hypotheses?
Ensure questions are:
- Feasible : Access to aerosol delivery systems and β2-KO animal models.
- Novel : Focus on understudied areas (e.g., this compound’s anti-inflammatory effects in COPD).
- Ethical : Prioritize in silico and in vitro screens before in vivo studies .
Tables for Quick Reference
| Parameter | This compound | Salbutamol |
|---|---|---|
| Plasma Half-Life (oral) | 2–3 hours | 4–6 hours |
| β2 Selectivity Ratio | 1:50 (β2:β1) | 1:17 |
| Urinary Excretion (unchanged) | 10% | 20–30% |
| Analytical Method | Application | Reference Standard |
|---|---|---|
| Chiral HPLC | Enantiomer purity | This compound Dihydrochloride |
| LC-MS/MS | Plasma concentration quantification | CAS 38677-81-5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
